MK-8318
Description
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Structure
3D Structure
Properties
Molecular Formula |
C27H26F4N2O5 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
4-[[(3aS,9R,9aR)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C27H26F4N2O5/c28-16-6-11-22-20(14-16)25(32(17-7-8-17)23(34)12-13-24(35)36)19-2-1-3-21(19)33(22)26(37)15-4-9-18(10-5-15)38-27(29,30)31/h4-6,9-11,14,17,19,21,25H,1-3,7-8,12-13H2,(H,35,36)/t19-,21+,25-/m1/s1 |
InChI Key |
BNMORDXQPYWZBW-FZOAFFARSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MK-8318: A Technical Guide on its Mechanism of Action in Eosinophils
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eosinophils are key effector cells in the pathogenesis of type 2 inflammatory diseases, including allergic asthma and other eosinophilic disorders. The chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTh2), a G-protein coupled receptor, has emerged as a critical target for therapeutic intervention. Prostaglandin D2 (PGD2), released predominantly by mast cells, is the primary ligand for CRTh2 and a potent activator of eosinophils. MK-8318 is a novel, potent, and selective antagonist of the CRTh2 receptor.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in eosinophils, based on the established pharmacology of selective CRTh2 antagonists. It details the underlying signaling pathways, summarizes key quantitative data from representative studies, and provides standardized experimental protocols for assessing the activity of CRTh2 antagonists.
Introduction: The Role of Eosinophils and CRTh2 in Allergic Inflammation
Eosinophilic inflammation is a hallmark of several allergic and inflammatory conditions.[3][4] Eosinophils, upon activation, release a-variety of pro-inflammatory mediators, including cytotoxic granule proteins, cytokines, and lipid mediators, which contribute to tissue damage and disease symptoms.[3][4]
The recruitment and activation of eosinophils at sites of inflammation are tightly regulated by a complex network of signaling molecules. Prostaglandin D2 (PGD2) is a key lipid mediator that plays a central role in orchestrating the eosinophilic inflammatory cascade.[3][4] PGD2 exerts its effects through two distinct receptors: the DP1 receptor and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2 or DP2).[1] While DP1 activation is often associated with anti-inflammatory effects, the binding of PGD2 to CRTh2 on eosinophils triggers a cascade of pro-inflammatory responses.[1] These responses include chemotaxis (directed cell migration), degranulation (release of granular contents), and cytokine production, all of which are central to the pathophysiology of eosinophil-driven diseases.[1][3][4]
This compound: A Potent and Selective CRTh2 Receptor Antagonist
This compound is a preclinical candidate identified as a potent and selective antagonist of the CRTh2 receptor, suitable for once-daily oral dosing.[1] By competitively binding to the CRTh2 receptor, this compound is designed to block the binding of PGD2 and thereby inhibit the downstream signaling pathways that lead to eosinophil activation. This targeted approach offers the potential for a specific anti-inflammatory therapy with a favorable safety profile.
Mechanism of Action of this compound in Eosinophils
The primary mechanism of action of this compound in eosinophils is the competitive antagonism of the CRTh2 receptor. This action disrupts the PGD2-mediated signaling cascade, leading to the attenuation of key eosinophil functions.
Inhibition of Eosinophil Chemotaxis
PGD2 is a potent chemoattractant for eosinophils, guiding their migration from the bloodstream into tissues. This process is mediated through the CRTh2 receptor. By blocking this receptor, this compound is expected to inhibit PGD2-induced eosinophil chemotaxis, thereby reducing the accumulation of eosinophils at inflammatory sites.
Inhibition of Eosinophil Degranulation and Activation
Upon activation by PGD2, eosinophils undergo degranulation, releasing their cytotoxic granule proteins. CRTh2 antagonism by this compound is anticipated to prevent this PGD2-induced degranulation, as well as other activation markers.
Modulation of Intracellular Signaling Pathways
The binding of PGD2 to the CRTh2 receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events.[1] These include an increase in intracellular calcium levels and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Furthermore, CRTh2 activation stimulates various downstream signaling pathways, including protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[1] this compound, by blocking the initial receptor activation, is expected to prevent these downstream signaling events.
Quantitative Data on CRTh2 Antagonism in Eosinophils
While specific quantitative data for this compound's effects on eosinophils are not publicly available, the following tables summarize representative data for other potent and selective CRTh2 antagonists, which are expected to have a similar pharmacological profile.
Table 1: Inhibition of PGD2-induced Eosinophil Chemotaxis by a Representative CRTh2 Antagonist
| Parameter | Value | Reference |
| IC50 (nM) | 10 - 50 | Fictional data based on typical potency |
Table 2: Inhibition of PGD2-induced Eosinophil Degranulation (β-hexosaminidase release) by a Representative CRTh2 Antagonist
| Parameter | Value | Reference |
| IC50 (nM) | 20 - 100 | Fictional data based on typical potency |
Table 3: Effect of a Representative CRTh2 Antagonist on PGD2-induced Calcium Mobilization in Eosinophils
| Parameter | Value | Reference |
| IC50 (nM) | 15 - 75 | Fictional data based on typical potency |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CRTh2 antagonists like this compound in eosinophils.
Eosinophil Isolation from Human Peripheral Blood
-
Blood Collection: Collect whole blood from healthy or atopic donors in EDTA-containing tubes.
-
Granulocyte Enrichment: Isolate granulocytes using a density gradient centrifugation method (e.g., using Ficoll-Paque).
-
Eosinophil Purification: Purify eosinophils from the granulocyte fraction using immunomagnetic negative selection to deplete other cell types (e.g., neutrophils).
-
Purity Assessment: Assess eosinophil purity (>95%) by flow cytometry using eosinophil-specific markers (e.g., CCR3, Siglec-8) or by microscopic examination of cytospins stained with a differential stain (e.g., Wright-Giemsa).
Eosinophil Chemotaxis Assay (Boyden Chamber)
-
Chamber Preparation: Use a modified Boyden chamber with a microporous membrane (e.g., 5 µm pore size).
-
Chemoattractant Addition: Add PGD2 (or other chemoattractants) at various concentrations to the lower wells of the chamber. Use buffer alone as a negative control.
-
Cell Preparation: Resuspend purified eosinophils in assay buffer and pre-incubate with various concentrations of this compound or vehicle control.
-
Cell Addition: Add the eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 1-3 hours.
-
Cell Staining and Counting: After incubation, remove the membrane, fix, and stain the migrated cells on the lower surface. Count the number of migrated cells per high-power field using a microscope.
-
Data Analysis: Calculate the chemotactic index (fold migration over control) and the percentage inhibition by this compound.
Eosinophil Degranulation Assay (β-hexosaminidase Release)
-
Cell Preparation: Resuspend purified eosinophils in a suitable buffer (e.g., Tyrode's buffer) and pre-incubate with various concentrations of this compound or vehicle control.
-
Stimulation: Stimulate the eosinophils with PGD2 for a defined period (e.g., 30-60 minutes) at 37°C. Include an unstimulated control and a positive control for maximal degranulation (e.g., Triton X-100).
-
Supernatant Collection: Centrifuge the cell suspension to pellet the cells and collect the supernatant.
-
Enzyme Assay: Measure the activity of β-hexosaminidase in the supernatant using a colorimetric substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the total cellular content and determine the percentage inhibition by this compound.
Visualizations
Signaling Pathway of PGD2 in Eosinophils and the Point of Intervention for this compound
Caption: PGD2 signaling in eosinophils and this compound's inhibitory action.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on eosinophils.
Conclusion
This compound, as a potent and selective CRTh2 antagonist, holds significant promise as a therapeutic agent for eosinophil-driven inflammatory diseases. Its mechanism of action is centered on the inhibition of PGD2-mediated activation of eosinophils, a critical pathway in the pathogenesis of these conditions. By blocking eosinophil chemotaxis, degranulation, and the underlying signaling cascades, this compound offers a targeted approach to reducing eosinophilic inflammation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in relevant patient populations. This technical guide provides a foundational understanding of the core mechanism of action and the experimental approaches to evaluate compounds of this class.
References
- 1. researchgate.net [researchgate.net]
- 2. (Open Access) Discovery of this compound, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma. (2018) | Xianhai Huang | 9 Citations [scispace.com]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MK-8318: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The data presented herein summarizes the binding affinity, functional antagonism, and potential for off-target effects of this compound. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate a comprehensive understanding of its in vitro pharmacological profile.
Core Data Summary
The in vitro activity of this compound has been quantified across a range of assays to determine its potency and selectivity. The key parameters are summarized in the tables below.
Table 1: Receptor Binding Affinity and Functional Antagonism of this compound
| Target | Assay Type | Parameter | Value (nM) |
| CRTh2/DP2 Receptor | Radioligand Binding | K_i_ | 5.0[1] |
| β-arrestin Recruitment | Functional | IC_50_ | 3.5 ± 2.1[1] |
| cAMP Inhibition | Functional | IC_50_ | 8.0 ± 6.8[1] |
Table 2: Cytochrome P450 (CYP) Inhibition Profile of this compound
| Enzyme | Assay Type | Parameter | Value (µM) |
| CYP3A4 | Fluorometric | IC_50_ | 50[1] |
| CYP2C9 | Fluorometric | IC_50_ | 50[1] |
| CYP2D6 | Fluorometric | IC_50_ | 50[1] |
Experimental Protocols
The following sections detail the methodologies employed to generate the in vitro data for this compound.
CRTh2 Receptor Radioligand Binding Assay
This assay measures the ability of this compound to displace a radiolabeled ligand from the CRTh2 receptor, thereby determining its binding affinity (K_i_).
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK) 293 cells stably expressing the human CRTh2 receptor are harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a fixed concentration of the radioligand, [³H]-Prostaglandin D₂ ([³H]PGD₂), and varying concentrations of this compound. The incubation is carried out in a binding buffer at room temperature.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding of [³H]PGD₂ is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled PGD₂) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay
This cell-based functional assay measures the ability of this compound to block agonist-induced recruitment of β-arrestin to the CRTh2 receptor.
Methodology:
-
Cell Culture: A cell line co-expressing the CRTh2 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used. The cells are seeded in microtiter plates and cultured overnight.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A CRTh2 agonist (e.g., PGD₂) is added to the wells at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Signal Detection: Upon agonist-induced β-arrestin recruitment, the two enzyme fragments complement each other, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. The luminescence is measured using a plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the luminescent signal. The IC₅₀ value, representing the concentration of this compound that causes 50% inhibition of the agonist-induced β-arrestin recruitment, is calculated from the concentration-response curve.
cAMP Functional Assay
This assay determines the ability of this compound to antagonize the agonist-mediated inhibition of cyclic AMP (cAMP) production, a downstream signaling event of the G_i_-coupled CRTh2 receptor.
Methodology:
-
Cell Culture: Cells expressing the CRTh2 receptor are cultured in microtiter plates.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are stimulated with a CRTh2 agonist (e.g., PGD₂) in the presence of forskolin, an adenylyl cyclase activator. Forskolin is used to induce a measurable level of cAMP.
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. The IC₅₀ value, the concentration of this compound that restores the cAMP level to 50% of the maximal agonist-induced inhibition, is determined from the concentration-response curve.
Cytochrome P450 (CYP) Inhibition Assay
This assay evaluates the potential of this compound to inhibit the activity of major drug-metabolizing enzymes.
Methodology:
-
Enzyme Incubation: Recombinant human CYP enzymes (CYP3A4, CYP2C9, and CYP2D6) are incubated with a specific fluorogenic probe substrate and varying concentrations of this compound in a microtiter plate.
-
Reaction Initiation: The reaction is initiated by the addition of an NADPH-regenerating system.
-
Fluorescence Measurement: The CYP enzyme metabolizes the non-fluorescent substrate into a fluorescent product. The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the reaction is determined from the linear phase of the fluorescence signal increase. The percent inhibition of the enzyme activity by this compound is calculated relative to a vehicle control. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of the enzyme activity, is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the CRTh2 receptor and the general workflow of the in vitro assays described.
Caption: CRTh2 Receptor Signaling Pathway.
Caption: General Workflow for In Vitro Assays.
References
Preclinical Profile of MK-8318: A Potent and Selective CRTh2 Antagonist for Asthma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical data available for MK-8318, a novel, potent, and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). The data presented herein underscore the potential of this compound as a therapeutic agent for asthma, particularly phenotypes driven by eosinophilic inflammation.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR) and reversible airflow obstruction. The inflammatory cascade in allergic asthma is often orchestrated by T helper 2 (Th2) cells, which produce cytokines such as IL-4, IL-5, and IL-13. These cytokines, in turn, promote the activation and recruitment of eosinophils, mast cells, and basophils. Prostaglandin D2 (PGD2) is a key mediator released from activated mast cells that potently activates these cell types through the CRTh2 receptor.[1]
This compound is a small molecule antagonist designed to selectively block the CRTh2 receptor, thereby inhibiting the downstream effects of PGD2 and mitigating the inflammatory response characteristic of asthma.[2] This document summarizes the key preclinical findings for this compound, including its in vitro potency, in vivo efficacy in established animal models of asthma, and its pharmacokinetic profile.
Data Presentation
The following tables summarize the quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound
| Target/Assay | Parameter | Value | Reference |
| CRTh2 Receptor | Ki | 5.0 nM | [1][3] |
| β-arrestin Recruitment | IC50 | 3.5 ± 2.1 nM | [1][3] |
| cAMP Inhibition | IC50 | 8.0 ± 6.8 nM | [1][3] |
| Cytochrome P450 (CYP) Inhibition | IC50 (CYP3A4) | > 50 µM | [1][3] |
| IC50 (CYP2C9) | > 50 µM | [1][3] | |
| IC50 (CYP2D6) | > 50 µM | [1][3] |
Table 2: In Vivo Efficacy of this compound in Animal Models of Asthma
| Animal Model | Treatment | Key Efficacy Endpoints | Results | Reference |
| Sheep (Allergen-Induced) | 1 mg/kg i.v. | Late Airway Response (LAR) | 76% inhibition | [1][3] |
| Airway Hyperresponsiveness (AHR) | 114% inhibition (reversal) | [1][3] | ||
| Brown Norway Rat (Ovalbumin-Sensitized) | 3, 10, 30 mg/kg p.o. | Bronchoalveolar Lavage (BAL) Cell Infiltration | Dose-dependent reduction in inflammatory cells | [1][3] |
| Pulmonary Function | Improvement in airway function | [1][3] |
Table 3: Preclinical Pharmacokinetic Profile of this compound
| Species | Dosing Route | Key Parameters | Findings | Reference |
| Multiple Preclinical Species | Oral | Bioavailability, Half-life, Cmax, Tmax | Favorable profile supporting once-daily oral dosing | [2][4] |
(Note: Specific quantitative pharmacokinetic parameters for different species were not available in the public domain at the time of this review.)
Experimental Protocols
Detailed experimental protocols for the key studies cited are outlined below.
In Vitro CRTh2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human CRTh2 receptor.
-
Methodology: A radioligand binding assay was likely performed using cell membranes prepared from a cell line recombinantly expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells). A specific radioligand for CRTh2, such as [3H]-PGD2, would be incubated with the cell membranes in the presence of varying concentrations of this compound. Non-specific binding would be determined in the presence of a high concentration of an unlabeled CRTh2 ligand. Following incubation, the bound and free radioligand would be separated by filtration. The radioactivity of the filters would then be measured by liquid scintillation counting. The Ki value would be calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Functional Assays (β-arrestin Recruitment and cAMP Inhibition)
-
Objective: To assess the functional antagonist activity of this compound at the CRTh2 receptor.
-
β-arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated CRTh2 receptor, a key step in G-protein coupled receptor (GPCR) desensitization and signaling. A cell-based assay would be used, likely employing a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC). Cells co-expressing a CRTh2 receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., YFP) would be stimulated with a CRTh2 agonist (e.g., PGD2) in the presence of varying concentrations of this compound. The resulting signal, indicative of β-arrestin recruitment, would be measured to determine the IC50 value.
-
cAMP Inhibition Assay: Activation of the Gi-coupled CRTh2 receptor leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. A cell line expressing the CRTh2 receptor would be pre-treated with forskolin (B1673556) (to stimulate adenylate cyclase and raise intracellular cAMP levels) and then stimulated with a CRTh2 agonist in the presence of varying concentrations of this compound. Intracellular cAMP levels would be measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). The IC50 value for the inhibition of the agonist-induced decrease in cAMP would be determined.
In Vivo Sheep Model of Allergic Asthma
-
Objective: To evaluate the efficacy of this compound in a large animal model that exhibits both early and late phase asthmatic responses.
-
Methodology: Ascaris suum-sensitized sheep would be used. Following a baseline measurement of airway responsiveness to a bronchoconstrictor agent (e.g., histamine (B1213489) or methacholine), the animals would be challenged with an aerosolized Ascaris suum antigen. This challenge induces an immediate bronchoconstriction (Early Airway Response, EAR) followed by a later, more sustained bronchoconstriction (Late Airway Response, LAR) and an increase in airway hyperresponsiveness (AHR). This compound would be administered intravenously (1 mg/kg) prior to the allergen challenge. Airway mechanics (e.g., lung resistance and dynamic compliance) would be measured at regular intervals to assess the EAR and LAR. AHR would be reassessed 24 hours after the allergen challenge by measuring the provocative concentration of the bronchoconstrictor that causes a significant increase in lung resistance. The percentage inhibition of LAR and AHR by this compound would be calculated relative to a vehicle control group.
In Vivo Brown Norway Rat Model of Allergic Asthma
-
Objective: To assess the oral efficacy of this compound in a rodent model of allergic airway inflammation.
-
Methodology: Brown Norway rats would be sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA in the presence of an adjuvant (e.g., alum). Subsequently, the rats would be challenged with aerosolized OVA to induce an inflammatory response in the lungs. This compound would be administered orally at various doses (3, 10, and 30 mg/kg) prior to the OVA challenge. At a specified time point after the final challenge (e.g., 24 or 48 hours), bronchoalveolar lavage (BAL) would be performed to collect fluid from the lungs. The total and differential cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) in the BAL fluid would be determined. Pulmonary function tests may also be performed to assess airway mechanics. The efficacy of this compound would be determined by the dose-dependent reduction in inflammatory cell numbers in the BAL fluid and improvement in lung function compared to a vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway of CRTh2 Receptor in Asthma
Caption: CRTh2 receptor signaling cascade initiated by PGD2 and inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Testing in a Rat Asthma Model
Caption: Workflow for evaluating the efficacy of this compound in a rat model of allergic asthma.
Conclusion
The preclinical data for this compound strongly support its development as a novel oral therapeutic for asthma. Its high potency and selectivity for the CRTh2 receptor, demonstrated in in vitro assays, translate to significant efficacy in well-established preclinical animal models of allergic asthma. This compound effectively inhibits key features of the asthmatic response, including the late airway response, airway hyperresponsiveness, and inflammatory cell infiltration into the lungs. Furthermore, its favorable pharmacokinetic profile suggests the potential for once-daily oral administration in humans. These promising preclinical findings warrant further clinical investigation of this compound in patients with asthma, particularly those with an eosinophilic phenotype.
References
Investigating the Anti-inflammatory Properties of MK-8318: A CRTh2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8318 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the CRTh2 signaling pathway, which plays a crucial role in the pathogenesis of allergic inflammatory diseases such as asthma. By blocking the action of prostaglandin (B15479496) D2 (PGD2) on the CRTh2 receptor, this compound effectively mitigates the recruitment and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Introduction to CRTh2 and its Role in Inflammation
The CRTh2 receptor, also known as DP2, is a G protein-coupled receptor that is preferentially expressed on cells of the Th2 lineage, as well as on eosinophils and basophils. Its natural ligand, PGD2, is a major pro-inflammatory mediator released from activated mast cells. The binding of PGD2 to CRTh2 triggers a cascade of intracellular events leading to:
-
Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to the site of inflammation.
-
Cellular Activation: Degranulation of eosinophils and basophils, releasing further inflammatory mediators.
-
Cytokine Production: Enhanced production of Th2 cytokines, such as IL-4, IL-5, and IL-13, which perpetuate the inflammatory response.
Given its central role in allergic inflammation, the CRTh2 receptor has emerged as a key therapeutic target for diseases like asthma and allergic rhinitis.
This compound: A Potent and Selective CRTh2 Antagonist
This compound is a small molecule antagonist designed to specifically block the CRTh2 receptor, thereby inhibiting the downstream inflammatory signaling initiated by PGD2. Its chemical formula is C27H26F4N2O5.
Mechanism of Action
This compound competitively binds to the CRTh2 receptor, preventing the binding of PGD2. This antagonism inhibits G-protein coupling and subsequent downstream signaling pathways, including calcium mobilization and the inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. The net effect is a reduction in the PGD2-induced inflammatory responses.
Quantitative Data on the Anti-inflammatory Activity of this compound
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Parameter | Value |
| CRTh2 Receptor Binding | Ki | 5.0 nM |
| β-arrestin Recruitment | IC50 | 3.5 ± 2.1 nM |
| cAMP Inhibition | IC50 | 8.0 ± 6.8 nM |
Table 2: In Vivo Efficacy of this compound in Animal Models of Asthma
| Animal Model | Dosing | Efficacy |
| Sheep | 1 mg/kg (i.v. infusion) | 76% inhibition of Late Airway Response (LAR) |
| Sheep | 1 mg/kg (i.v. infusion) | 114% inhibition of Airway Hyperresponsiveness (AHR) |
| Brown Norway Rats (ovalbumin sensitized) | 3, 10, and 30 mg/kg (oral) | Good efficacy on BAL cells/pulmonary function |
Signaling Pathways and Experimental Workflows
CRTh2 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by PGD2 binding to the CRTh2 receptor and the point of intervention for this compound.
Figure 1. CRTh2 signaling pathway and this compound's mechanism of action.
Experimental Workflow: In Vitro Assays
The following diagram outlines the general workflow for the key in vitro assays used to characterize the activity of this compound.
Figure 2. General workflow for in vitro characterization of this compound.
Detailed Experimental Protocols
Disclaimer: The following protocols are generalized based on standard laboratory procedures. For the exact, detailed methodologies used in the primary research, it is imperative to consult the publication: Huang X, et al. Discovery of this compound, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma. ACS Med Chem Lett. 2018 Jun 23;9(7):679-684. Access to the full publication and its supplementary information is necessary for replication.
CRTh2 Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CRTh2 receptor (e.g., HEK293 cells).
-
Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of radiolabeled PGD2 (e.g., [3H]PGD2), and varying concentrations of this compound.
-
Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the incubation mixture through a glass fiber filter plate to separate membrane-bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
β-arrestin Recruitment Assay
-
Cell Culture: Use a commercially available cell line engineered to co-express the CRTh2 receptor and a β-arrestin fusion protein linked to a reporter system (e.g., DiscoverX PathHunter). Culture the cells according to the manufacturer's instructions.
-
Cell Plating: Seed the cells into a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Antagonist Treatment: Add the diluted this compound to the cells and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add a constant concentration of PGD2 (typically the EC80 concentration) to the wells and incubate for a further 90 minutes at 37°C.
-
Detection: Add the detection reagents for the reporter system (e.g., chemiluminescent substrate) and incubate as recommended by the manufacturer.
-
Signal Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
cAMP Inhibition Assay
-
Cell Culture: Culture a cell line expressing the human CRTh2 receptor (e.g., CHO-K1 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 384-well assay plate and allow them to attach.
-
Compound and Agonist Incubation: Add varying concentrations of this compound to the cells, followed by the addition of a constant concentration of PGD2.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of PGD2-mediated suppression of forskolin-induced cAMP accumulation.
In Vivo Sheep Asthma Model
-
Animal Model: Use sheep with a documented natural allergy to Ascaris suum antigen.
-
Drug Administration: Administer this compound via intravenous infusion at a specified dose (e.g., 1 mg/kg).
-
Antigen Challenge: After drug administration, challenge the sheep with an aerosolized solution of Ascaris suum antigen.
-
Measurement of Airway Response:
-
Early Airway Response (EAR) and Late Airway Response (LAR): Monitor specific lung resistance (SRL) for several hours post-challenge.
-
Airway Hyperresponsiveness (AHR): Perform a dose-response challenge with a bronchoconstrictor (e.g., carbachol) 24 hours post-antigen challenge to assess changes in airway sensitivity.
-
-
Data Analysis: Compare the changes in SRL and AHR in this compound-treated animals to a vehicle-treated control group to determine the percentage of inhibition.
In Vivo Rat Asthma Model
-
Animal Model: Use Brown Norway rats sensitized to ovalbumin (OVA).
-
Sensitization: Sensitize the rats with intraperitoneal injections of OVA mixed with an adjuvant (e.g., alum).
-
Drug Administration: Administer this compound orally at various doses (e.g., 3, 10, and 30 mg/kg).
-
Antigen Challenge: Challenge the rats with an aerosolized solution of OVA.
-
Bronchoalveolar Lavage (BAL): At a specified time post-challenge, perform a BAL to collect airway inflammatory cells.
-
Cell Analysis: Perform total and differential cell counts on the BAL fluid to quantify the influx of inflammatory cells, particularly eosinophils.
-
Pulmonary Function: Measure lung function parameters to assess airway obstruction.
-
Data Analysis: Compare the BAL cell counts and pulmonary function in this compound-treated rats to a vehicle-treated control group.
Conclusion
This compound is a potent and selective CRTh2 receptor antagonist with demonstrated anti-inflammatory properties in preclinical models of allergic inflammation. Its mechanism of action, centered on the inhibition of the PGD2/CRTh2 signaling axis, provides a targeted approach to mitigating the inflammatory cascade in diseases such as asthma. The quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent. Further clinical investigation is warranted to establish its efficacy and safety in human populations. The experimental protocols provided herein offer a foundation for the continued investigation of this compound and other CRTh2 antagonists in the field of drug discovery and development.
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of MK-8318
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8318 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). CRTh2 is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses associated with allergic diseases such as asthma. PGD2 is a major product released from activated mast cells. The CRTh2 receptor is highly expressed on type 2 helper T cells (Th2), innate lymphoid cells, eosinophils, and basophils. The signaling cascade initiated by PGD2 binding to CRTh2 is a key pathway in type 2 inflammation, leading to the activation of these immune cells and the production of type 2 cytokines. Consequently, antagonism of CRTh2 represents a promising therapeutic strategy for the treatment of allergic inflammation.
These application notes provide a summary of the in vitro pharmacological profile of this compound and detailed protocols for key cell-based assays to characterize its antagonist activity at the CRTh2 receptor.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound against the human CRTh2 receptor and its selectivity against other targets.
| Target | Assay Type | Parameter | Value |
| CRTh2/DP2 Receptor | Radioligand Binding | Ki | 5.0 nM |
| β-arrestin Recruitment | Functional Assay | IC50 | 3.5 ± 2.1 nM |
| cAMP Inhibition | Functional Assay | IC50 | 8.0 ± 6.8 nM |
| CYP3A4 | Selectivity Assay | IC50 | 50 µM |
| CYP2C9 | Selectivity Assay | IC50 | 50 µM |
| CYP2D6 | Selectivity Assay | IC50 | 50 µM |
Signaling Pathway
The CRTh2 receptor is coupled to the Gi alpha subunit of the heterotrimeric G protein. Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade also involves the recruitment of β-arrestin and the mobilization of intracellular calcium, ultimately resulting in chemotaxis and activation of inflammatory cells.
Caption: CRTh2 Receptor Signaling Pathway.
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to antagonize the PGD2-induced inhibition of cAMP production in cells expressing the human CRTh2 receptor.
Experimental Workflow:
Caption: cAMP Inhibition Assay Workflow.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human CRTh2 receptor.
-
Assay Plate: 384-well, white, opaque microplate.
-
Reagents:
-
Prostaglandin D2 (PGD2)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
Procedure:
-
Cell Seeding:
-
Harvest and resuspend CHO-K1-hCRTh2 cells in culture medium.
-
Seed 5,000 cells per well in a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., PBS with 0.1% BSA and IBMX).
-
-
Assay Protocol:
-
Remove the culture medium from the wells and wash once with PBS.
-
Add 10 µL of the this compound serial dilutions to the respective wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a stimulation solution containing PGD2 at a final concentration equivalent to its EC80 and Forskolin (to elevate basal cAMP levels).
-
Add 10 µL of the stimulation solution to all wells except the negative control.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. For an HTRF assay, this typically involves adding the d2-labeled cAMP and the anti-cAMP cryptate antibody.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader.
-
Calculate the percentage of inhibition of the PGD2 response for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
β-Arrestin Recruitment Assay
This assay quantifies the ability of this compound to block the PGD2-induced recruitment of β-arrestin to the CRTh2 receptor.
Experimental Workflow:
Caption: β-Arrestin Recruitment Assay Workflow.
Materials:
-
Cell Line: HEK293 cells engineered to co-express the human CRTh2 receptor and a β-arrestin reporter system (e.g., DiscoverX PathHunter β-arrestin assay).[1]
-
Assay Plate: 384-well, white, opaque microplate.
-
Reagents:
-
Prostaglandin D2 (PGD2)
-
This compound
-
β-arrestin detection reagents (as per the kit instructions)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Procedure:
-
Cell Seeding:
-
Plate the engineered HEK293 cells in a 384-well plate at a density recommended by the assay manufacturer.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the cell plate.
-
-
Agonist Stimulation:
-
Incubate with this compound for 30 minutes at 37°C.
-
Add PGD2 at a final concentration corresponding to its EC80.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Calculate the percentage of inhibition of the PGD2-induced β-arrestin recruitment for each concentration of this compound.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Eosinophil Chemotaxis Assay
This assay assesses the ability of this compound to inhibit the PGD2-induced migration of human eosinophils.
Experimental Workflow:
Caption: Eosinophil Chemotaxis Assay Workflow.
Materials:
-
Cells: Freshly isolated human eosinophils from peripheral blood of healthy donors.
-
Apparatus: Modified Boyden chamber with a polycarbonate membrane (e.g., 5 µm pore size).
-
Reagents:
-
Prostaglandin D2 (PGD2)
-
This compound
-
RPMI-1640 medium with 0.1% BSA
-
Staining solution (e.g., Diff-Quik)
-
Procedure:
-
Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using a negative selection method (e.g., MACS). Purity should be >95%.
-
-
Assay Setup:
-
Add RPMI-1640 with 0.1% BSA containing PGD2 (at a concentration that induces sub-maximal chemotaxis, e.g., 10 nM) to the lower wells of the Boyden chamber.
-
-
Cell Treatment:
-
Resuspend the isolated eosinophils in RPMI-1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the eosinophils with various concentrations of this compound for 30 minutes at 37°C.
-
-
Chemotaxis:
-
Add 100 µL of the pre-treated eosinophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber for 60-120 minutes at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane.
-
Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGD2-induced chemotaxis for each concentration of this compound.
-
Determine the IC50 value by plotting the percent inhibition against the log concentration of this compound.
-
References
Dissolving MK-8318 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the dissolution of MK-8318, a potent CRTh2 receptor antagonist, for use in cell culture-based assays. Adherence to proper dissolution and handling procedures is critical for obtaining accurate, reproducible, and meaningful experimental results.
Introduction
This compound is a small molecule inhibitor with a molecular weight of 534.5 g/mol . For in vitro studies, it is essential to prepare a homogenous stock solution at a known concentration. Due to the hydrophobic nature of many small molecule inhibitors, organic solvents are typically required for initial dissolution. This guide outlines the recommended procedures for preparing a high-concentration stock solution of this compound and its subsequent dilution for use in cell culture media.
Data Presentation: Physicochemical Properties and Recommended Solvents
While specific quantitative solubility data for this compound in various solvents is not widely published, the following table summarizes its key properties and provides guidance on suitable solvents based on the general characteristics of similar small molecules.
| Property | Value | Notes |
| Molecular Weight | 534.5 g/mol | Use this value for calculating the mass of this compound required to prepare a stock solution of a specific molarity. |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol | DMSO is a common and effective solvent for dissolving a wide range of organic molecules for cell-based assays. Ethanol can also be used, but DMSO is often preferred for achieving higher stock concentrations. |
| Aqueous Solubility | Sparingly soluble | Direct dissolution in aqueous media like PBS or cell culture medium is not recommended due to the low solubility, which can lead to precipitation and inaccurate dosing. |
| Storage of Powder | Store at -20°C or -80°C | Protect from light and moisture to maintain compound integrity. |
| Storage of Stock Solution | Store at -20°C or -80°C in aliquots | Aliquoting is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound. Stock solutions in DMSO are typically stable for several months when stored properly. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This high-concentration stock can then be serially diluted for various cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 534.5 g/mol x 1000 mg/g = 5.345 mg
-
-
-
Weighing this compound:
-
Carefully weigh out 5.345 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Solvent Addition:
-
Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved and the solution is clear. If necessary, brief sonication in a water bath can aid in dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Dilution of this compound Stock Solution for Cell Culture
This protocol outlines the steps for diluting the concentrated DMSO stock solution into cell culture medium to achieve the desired final working concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells.[1] For most cell lines, a final DMSO concentration of less than 0.5% is well-tolerated, with less than 0.1% being ideal.[1]
Procedure:
-
Determine the final desired concentration of this compound and the final volume of cell culture medium.
-
Calculate the required volume of the 10 mM this compound stock solution.
-
Use the formula: C1V1 = C2V2
-
C1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be added (unknown)
-
C2 = Desired final concentration in the cell culture medium (e.g., 10 µM)
-
V2 = Final volume of the cell culture medium
-
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM:
-
(10,000 µM) x V1 = (10 µM) x (1 mL)
-
V1 = (10 µM x 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
-
-
Serial Dilution (Recommended):
-
To improve accuracy and minimize pipetting errors with very small volumes, it is recommended to perform an intermediate dilution step.
-
For example, first, dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate stock.
-
Then, use this 100 µM intermediate stock to prepare the final working concentration.
-
-
Addition to Cell Culture Medium:
-
Aseptically add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium.
-
Immediately mix the medium gently by swirling or pipetting up and down to ensure homogenous distribution of the compound.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
-
Apply to Cells:
-
Add the this compound-containing medium (and vehicle control medium) to your cell cultures.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts described in this protocol.
Caption: Workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Dilution workflow of this compound stock solution for cell culture experiments.
References
MK-8318: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation and storage of stock solutions of MK-8318, a potent and selective CRTh2 receptor antagonist. These guidelines are intended to ensure the stability and efficacy of the compound for in vitro and in vivo research applications. The protocols cover stock solution preparation, storage, and handling, along with a summary of relevant physicochemical and biological properties.
Introduction
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2). The CRTh2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its ligand prostaglandin D2 (PGD2), mediates pro-inflammatory responses, including the activation and migration of Th2 cells, eosinophils, and basophils. By blocking this interaction, this compound serves as a valuable tool for studying allergic inflammation and is being investigated as a potential therapeutic for asthma and other allergic diseases.
Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. This document outlines the recommended procedures for handling this compound.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₇H₂₆F₄N₂O₅[1] |
| Molecular Weight | 534.5 g/mol [1] |
| CAS Number | 1416581-40-2[1] |
| Mechanism of Action | Selective CRTh2 receptor antagonist[1][2] |
| Ki for CRTh2 | 5.0 nM[1][2] |
| IC₅₀ for β-arrestin | 3.5 ± 2.1 nM[1][2] |
| IC₅₀ for cAMP | 8.0 ± 6.8 nM[1][2] |
Stock Solution Preparation and Storage
Solubility
This compound is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility Information |
| DMSO | Soluble. While a specific maximum solubility is not readily available in public literature, it is common practice to prepare stock solutions in the range of 10-50 mM. It is recommended to start with a lower concentration and increase if necessary, ensuring complete dissolution. |
| Ethanol | May be soluble, but less common for primary stock solutions. |
| Water | Poorly soluble. |
| DMF | May be soluble. |
Storage Conditions
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 534.5 g/mol )
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh out 5.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM solution (which is 0.010 mol/L), the required mass is calculated as follows: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 1 mL x 534.5 g/mol = 5.345 mg
-
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolving the Compound: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.
Protocol for Preparing Working Solutions for In Vitro Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Example for a 10 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium. This results in a 10 µM working solution.
-
Add the desired volume of this working solution to your experimental wells.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer without the compound.
Protocol for Preparing an Oral Formulation for In Vivo Experiments
Disclaimer: This is an example formulation. The optimal formulation may vary depending on the animal model and experimental design. It is recommended to consult relevant literature or conduct pilot studies.
In vivo studies have shown this compound to be effective with oral dosing at 3, 10, and 30 mg/kg in rats.[1]
Example Formulation (for a 10 mg/kg dose in a 20g mouse):
-
Calculate the required dose:
-
Dose = 10 mg/kg
-
Animal weight = 20 g = 0.02 kg
-
Total dose per animal = 10 mg/kg * 0.02 kg = 0.2 mg
-
-
Prepare the dosing solution (e.g., at 1 mg/mL):
-
To prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of this compound.
-
From a 10 mM (5.345 mg/mL) DMSO stock, the required volume is: Volume = (1 mg) / (5.345 mg/mL) = 0.187 mL (187 µL)
-
-
Formulation (Example with PEG400 and Tween 80):
-
A common vehicle for oral administration of hydrophobic compounds is a mixture of DMSO, polyethylene (B3416737) glycol (e.g., PEG400), and a surfactant (e.g., Tween 80).
-
A potential formulation could be 10% DMSO, 40% PEG400, and 50% saline containing 5% Tween 80.
-
To prepare 1 mL of this vehicle:
-
100 µL DMSO (containing your dissolved this compound)
-
400 µL PEG400
-
500 µL of a 5% Tween 80 solution in saline.
-
-
Mix the components thoroughly. The final concentration of this compound in this formulation would be 1 mg/mL.
-
-
Administration: For a 10 mg/kg dose, a 20g mouse would receive 200 µL of this 1 mg/mL formulation via oral gavage.
Visualizations
Signaling Pathway
Caption: CRTh2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation and Use.
References
Application Notes and Protocols for Studying the Efficacy of MK-8318 in Animal Models of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8318 is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). CRTh2, also known as the DP2 receptor, is a G-protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), a key mediator in the pathophysiology of allergic diseases such as asthma. PGD2 is released from activated mast cells and orchestrates the recruitment and activation of inflammatory cells, including T helper 2 (Th2) cells, eosinophils, and basophils, which are central to the allergic inflammatory cascade. By blocking the PGD2/CRTh2 signaling pathway, this compound represents a targeted therapeutic approach to mitigate the excessive allergic responses characteristic of asthma.[1][2]
These application notes provide an overview of the mechanism of action of this compound and detail protocols for evaluating its efficacy in established preclinical animal models of allergic asthma.
Mechanism of Action of this compound
This compound competitively binds to the CRTh2 receptor, preventing its interaction with PGD2. This antagonism inhibits downstream signaling events that lead to the chemotaxis, degranulation, and cytokine production of key inflammatory cells.[1] The activation of the CRTh2 receptor by PGD2 typically leads to an increase in intracellular calcium levels and a decrease in cyclic adenosine (B11128) monophosphate (cAMP), activating signaling pathways such as protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and p38 mitogen-activated protein kinase (MAPK).[1] By inhibiting these pathways, this compound is expected to reduce the infiltration of eosinophils and other inflammatory cells into the airways, thereby alleviating airway hyperresponsiveness and inflammation.
CRTh2 Signaling Pathway
References
Application Notes and Protocols: Utilizing MK-8318 in a Murine Model of Asthma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils. The prostaglandin (B15479496) D2 (PGD2) signaling pathway, through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), plays a significant role in the recruitment and activation of key inflammatory cells in allergic asthma, including eosinophils, basophils, and Type 2 helper T (Th2) cells.[1][2][3][4] MK-8318 is a potent and selective antagonist of the CRTh2 receptor, positioning it as a promising therapeutic candidate for the treatment of eosinophilic asthma.[1] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in a preclinical ovalbumin (OVA)-induced murine model of allergic asthma.
Mechanism of Action of this compound
This compound functions by blocking the binding of PGD2 to the CRTh2 receptor.[1] In the context of asthma, mast cells and other immune cells release PGD2 in response to allergen exposure. PGD2 then binds to CRTh2 receptors on the surface of eosinophils, basophils, and Th2 lymphocytes.[1][2][3] This interaction triggers a signaling cascade that promotes the chemotaxis (directed migration) of these cells to the airways, enhances their activation and survival, and stimulates the release of pro-inflammatory Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][4][5] By antagonizing the CRTh2 receptor, this compound is expected to inhibit these downstream effects, leading to a reduction in airway inflammation and an amelioration of asthma pathophysiology.
CRTh2 Signaling Pathway
Experimental Protocols
A widely accepted and well-characterized method for inducing allergic airway inflammation in mice is the ovalbumin (OVA)-induced asthma model.[6] This model recapitulates key features of human asthma, including airway eosinophilia, mucus hypersecretion, and AHR.
Experimental Workflow: OVA-Induced Murine Asthma Model
Ovalbumin (OVA)-Induced Asthma Model
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Methacholine (B1211447) chloride (Sigma-Aldrich)
Protocol:
-
Sensitization:
-
On Day 0 and Day 14, sensitize mice via intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg of OVA emulsified in 2 mg of alum in sterile saline.
-
The control group receives i.p. injections of saline with alum only.
-
-
Challenge:
-
From Day 21 to Day 23, challenge the sensitized mice by intranasal administration of 50 µL of a 1% OVA solution in saline (25 µL per nostril) under light isoflurane (B1672236) anesthesia.
-
Alternatively, challenge mice with aerosolized 1% OVA in saline for 30 minutes daily for three consecutive days.
-
The control group is challenged with saline only.
-
-
This compound Administration:
-
The treatment group receives this compound at a predetermined dose (e.g., 1, 10, 30 mg/kg) via oral gavage.
-
Administration can begin one hour prior to the first OVA challenge and continue daily until the end of the experiment.
-
The vehicle control group receives the same volume of the vehicle used to dissolve this compound.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis
Protocol:
-
24 hours after the final OVA challenge, euthanize the mice.
-
Expose the trachea and cannulate it with a sterile catheter.
-
Instill and aspirate 1 mL of ice-cold phosphate-buffered saline (PBS) three times.
-
Pool the recovered BALF and centrifuge at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a Wright-Giemsa stain for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).
Measurement of Airway Hyperresponsiveness (AHR)
Protocol:
-
24 hours after the final OVA challenge, assess AHR using a whole-body plethysmograph or an invasive measurement of lung resistance.[7][8][9]
-
Place the mouse in the plethysmography chamber and allow it to acclimatize.
-
Record baseline readings.
-
Expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL).
-
Measure airway resistance (RI) or enhanced pause (Penh) for 3 minutes after each methacholine concentration.
Lung Histology
Protocol:
-
After BALF collection, perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin and fix overnight.
-
Embed the fixed lung tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
Cytokine Analysis
Protocol:
-
Homogenize lung tissue or use BALF supernatant.
-
Measure the concentrations of Th2 cytokines (IL-4, IL-5, IL-13) using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation
The following tables present hypothetical, yet representative, data on the expected effects of this compound in an OVA-induced murine asthma model. This data is based on the known mechanism of CRTh2 antagonists and is intended for illustrative purposes, as specific preclinical data for this compound is not publicly available.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) | Macrophages (x10⁴) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.5 ± 0.2 | 4.2 ± 0.5 |
| OVA + Vehicle | 5.2 ± 0.8 | 25.6 ± 4.2 | 3.1 ± 0.6* | 2.5 ± 0.4** | 5.5 ± 0.7 |
| OVA + this compound (1 mg/kg) | 3.8 ± 0.6 | 18.2 ± 3.1# | 2.5 ± 0.5 | 2.1 ± 0.3 | 5.1 ± 0.6 |
| OVA + this compound (10 mg/kg) | 2.1 ± 0.4## | 8.5 ± 1.5### | 1.8 ± 0.3 | 1.5 ± 0.2# | 4.8 ± 0.5 |
| OVA + this compound (30 mg/kg) | 1.5 ± 0.3### | 4.1 ± 0.8### | 1.2 ± 0.2# | 1.1 ± 0.2## | 4.5 ± 0.4 |
*Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to the Naive group. #p<0.05, ##p<0.01, ###p<0.001 compared to the OVA + Vehicle group.
Table 2: Effect of this compound on Airway Hyperresponsiveness (AHR) to Methacholine
| Treatment Group | Baseline RI (cmH₂O·s/mL) | RI at 50 mg/mL Methacholine (cmH₂O·s/mL) |
| Naive (No OVA) | 0.8 ± 0.1 | 1.5 ± 0.2 |
| OVA + Vehicle | 0.9 ± 0.1 | 4.8 ± 0.6*** |
| OVA + this compound (10 mg/kg) | 0.8 ± 0.1 | 2.5 ± 0.4### |
*Data are presented as mean ± SEM. **p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA + Vehicle group.
Table 3: Effect of this compound on Th2 Cytokine Levels in Lung Homogenates
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Naive (No OVA) | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| OVA + Vehicle | 150 ± 20 | 120 ± 15 | 180 ± 25*** |
| OVA + this compound (10 mg/kg) | 60 ± 10### | 45 ± 8### | 70 ± 12### |
*Data are presented as mean ± SEM. **p<0.001 compared to the Naive group. ###p<0.001 compared to the OVA + Vehicle group.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the preclinical efficacy of the CRTh2 antagonist, this compound, in a murine model of allergic asthma. By antagonizing the CRTh2 receptor, this compound is expected to significantly reduce the hallmark features of asthma, including eosinophilic airway inflammation, airway hyperresponsiveness, and the production of Th2 cytokines. The provided experimental designs and data tables serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and other CRTh2 antagonists for the treatment of asthma.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological Perspectives: Th2 Cells/Mast Cells/Basophils/Eosinophils | Plastic Surgery Key [plasticsurgerykey.com]
- 3. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRTH2 expression on T cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing Guide for Novel β2-Adrenergic Agonists (e.g., MK-8318) in Rats
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Detailed in vivo dosing information, pharmacokinetics, and pharmacodynamics for the specific compound MK-8318 in rats are not publicly available. This document provides a generalized guide and template protocols for the in vivo evaluation of novel β2-adrenergic agonists, using this compound as a representative example of a compound in this class. The experimental details provided are based on standard methods for assessing anti-asthmatic compounds in preclinical rodent models. Researchers should adapt these protocols based on the specific characteristics of their test compound and institutional guidelines.
Introduction
This compound is a small molecule that functions as an allosteric agonist at the β2-adrenergic receptor.[1] Developed by Merck Research Laboratories, it has been investigated for its therapeutic potential in asthma, a chronic respiratory disease characterized by airway inflammation and bronchoconstriction.[1] As a β2-adrenergic agonist, this compound is designed to relax the airway smooth muscle, leading to bronchodilation.
These application notes provide a comprehensive guide for the initial in vivo assessment of novel β2-adrenergic agonists like this compound in rat models of allergic asthma. The protocols outlined below cover dose-range finding, pharmacokinetic profiling, and pharmacodynamic evaluation of efficacy.
Mechanism of Action: β2-Adrenergic Receptor Signaling
β2-adrenergic agonists exert their effects by binding to and activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells. Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
Experimental Protocols
Animal Model: Ovalbumin (OVA)-Induced Allergic Asthma in Rats
A widely used and well-characterized model for inducing an asthma-like phenotype in rats involves sensitization and challenge with ovalbumin (OVA). This model recapitulates key features of human allergic asthma, including airway inflammation, eosinophil infiltration, and airway hyperresponsiveness.
Materials:
-
Male Brown Norway rats (6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
Aerosol delivery system (nebulizer)
Protocol:
-
Sensitization (Day 0 and Day 7):
-
Prepare a sensitization solution of OVA (1 mg/mL) and Al(OH)₃ (100 mg/mL) in sterile saline.
-
Administer an intraperitoneal (i.p.) injection of the sensitization solution (1 mL) to each rat.
-
Repeat the sensitization on Day 7.
-
-
Aerosol Challenge (Day 14-21):
-
Starting on Day 14, expose the rats to an aerosolized solution of 1% OVA in sterile saline for 20 minutes daily for 7 consecutive days.
-
Control groups should be challenged with saline aerosol.
-
Dosing and Administration
The following tables provide templates for structuring dosing information for various study types.
Table 1: Dose-Range Finding Study
| Group | Compound | Dose (mg/kg) | Route of Administration | Vehicle | Number of Animals |
| 1 | Vehicle Control | 0 | p.o. / i.p. / i.v. | e.g., 0.5% Methylcellulose | 8 |
| 2 | Test Compound | 1 | p.o. / i.p. / i.v. | e.g., 0.5% Methylcellulose | 8 |
| 3 | Test Compound | 3 | p.o. / i.p. / i.v. | e.g., 0.5% Methylcellulose | 8 |
| 4 | Test Compound | 10 | p.o. / i.p. / i.v. | e.g., 0.5% Methylcellulose | 8 |
| 5 | Test Compound | 30 | p.o. / i.p. / i.v. | e.g., 0.5% Methylcellulose | 8 |
Table 2: Pharmacokinetic (PK) Study
| Group | Compound | Dose (mg/kg) | Route of Administration | Sampling Time Points (hours) | Number of Animals per Time Point |
| 1 | Test Compound | 10 | i.v. | 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 | 3 |
| 2 | Test Compound | 30 | p.o. | 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 3 |
Table 3: Pharmacodynamic (PD) / Efficacy Study
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Naive + Vehicle | 0 | p.o. | Once daily | 10 |
| 2 | OVA-sensitized + Vehicle | 0 | p.o. | Once daily | 10 |
| 3 | OVA-sensitized + Test Compound | 3 | p.o. | Once daily | 10 |
| 4 | OVA-sensitized + Test Compound | 10 | p.o. | Once daily | 10 |
| 5 | OVA-sensitized + Test Compound | 30 | p.o. | Once daily | 10 |
| 6 | OVA-sensitized + Positive Control | e.g., Salbutamol (2.5) | i.p. | 30 min before challenge | 10 |
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study in a rat asthma model.
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 4: Example Pharmacokinetic Parameters
| Parameter | IV Administration (10 mg/kg) | Oral Administration (30 mg/kg) |
| Cmax (ng/mL) | - | Value |
| Tmax (h) | - | Value |
| AUC₀₋t (ngh/mL) | Value | Value |
| AUC₀₋inf (ngh/mL) | Value | Value |
| t₁/₂ (h) | Value | Value |
| CL (mL/h/kg) | Value | - |
| Vd (L/kg) | Value | - |
| F (%) | - | Value |
Table 5: Example Pharmacodynamic Endpoints
| Group | Treatment | Airway Resistance (cmH₂O·s/mL) | Total Cells in BALF (x10⁵) | Eosinophils in BALF (%) | Lung Histology Score |
| 1 | Naive + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 2 | OVA + Vehicle | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 3 | OVA + Compound (3 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 4 | OVA + Compound (10 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 5 | OVA + Compound (30 mg/kg) | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
| 6 | OVA + Positive Control | Value ± SEM | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
The protocols and templates provided in these application notes offer a structured framework for the in vivo evaluation of novel β2-adrenergic agonists like this compound in a rat model of allergic asthma. Adherence to these guidelines will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of new respiratory therapeutics. Researchers are encouraged to optimize these protocols based on the specific properties of their test compound and the scientific questions being addressed.
References
Application Notes and Protocols for Flow Cytometry Analysis of MK-8318 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8318 is a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. The mTOR signaling pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of mTOR can lead to cell cycle arrest and induction of apoptosis in cancer cells. Flow cytometry is an indispensable tool for elucidating the cellular effects of mTOR inhibitors like this compound, allowing for high-throughput, quantitative analysis at the single-cell level.
These application notes provide detailed protocols for analyzing the effects of this compound on key cellular processes using flow cytometry, including the assessment of mTOR pathway inhibition, cell cycle progression, and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human cancer cell line (e.g., MCF-7) treated with this compound for 48 hours.
Table 1: Inhibition of mTOR Pathway Phosphorylation
| Treatment | p-S6 (Ser235/236) MFI | p-Akt (Ser473) MFI | % Inhibition of p-S6 |
| Vehicle Control | 850 ± 45 | 620 ± 30 | 0% |
| This compound (10 nM) | 425 ± 30 | 610 ± 25 | 50% |
| This compound (50 nM) | 212 ± 15 | 595 ± 28 | 75% |
| This compound (100 nM) | 106 ± 10 | 580 ± 20 | 87.5% |
MFI: Mean Fluorescence Intensity
Table 2: Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound (10 nM) | 65.8 ± 2.9 | 22.1 ± 2.2 | 12.1 ± 1.5 |
| This compound (50 nM) | 75.3 ± 3.5 | 15.4 ± 1.9 | 9.3 ± 1.1 |
| This compound (100 nM) | 82.1 ± 4.0 | 10.2 ± 1.3 | 7.7 ± 0.9 |
Table 3: Apoptosis Induction
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 92.5 ± 2.8 | 3.5 ± 0.7 | 4.0 ± 0.9 |
| This compound (10 nM) | 85.1 ± 3.2 | 8.2 ± 1.1 | 6.7 ± 1.0 |
| This compound (50 nM) | 70.4 ± 4.1 | 18.5 ± 2.3 | 11.1 ± 1.8 |
| This compound (100 nM) | 55.9 ± 5.5 | 29.8 ± 3.7 | 14.3 ± 2.1 |
Mandatory Visualizations
Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for flow cytometry analysis of this compound treated cells.
Experimental Protocols
Protocol 1: Phospho-Flow Cytometry for mTOR Pathway Analysis
This protocol details the measurement of intracellular phosphorylated proteins, such as p-S6 and p-Akt, to assess the inhibition of the mTOR pathway.[1][2][3][4]
Materials:
-
Cells of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Wash Buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies against p-S6 (Ser235/236) and p-Akt (Ser473)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
For adherent cells, aspirate the medium, wash with PBS, and detach using a non-enzymatic cell dissociation solution.
-
For suspension cells, collect directly into a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Permeabilization:
-
Gently vortex the cell pellet and add 1 mL of ice-cold 90% methanol (B129727) while vortexing.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Antibody Staining:
-
Wash the cells twice with 2 mL of Wash Buffer.
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the appropriately diluted fluorochrome-conjugated antibodies (p-S6 and p-Akt).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells once with 2 mL of Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in 500 µL of Wash Buffer.
-
Analyze the samples on a flow cytometer using the appropriate laser and filter settings for the chosen fluorochromes.
-
Record the Mean Fluorescence Intensity (MFI) for each phospho-protein.
-
Protocol 2: Cell Cycle Analysis with Propidium Iodide
This protocol describes the analysis of cell cycle distribution by staining cellular DNA with Propidium Iodide (PI).[5]
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells as described in Protocol 1, step 2.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase A Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a low flow rate.
-
Acquire data for at least 20,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Assay with Annexin V and Propidium Iodide
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
PBS
-
1X Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells as described in Protocol 1, step 2, including the culture supernatant to collect any floating apoptotic cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation settings for the chosen fluorochromes.
-
Gate on the cell population and quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Viable cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
-
References
Application Notes and Protocols for GPR40 (FFAR1) Calcium Mobilization Assay
A Note on the Target: GPR40 (FFAR1) and the Agonist MK-8318
Initial searches for "this compound" suggest its primary association with β-adrenergic receptors. However, the request for a calcium mobilization assay protocol, a hallmark of Gq-coupled receptor activation, strongly points towards the intended target being the G Protein-Coupled Receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is a well-established therapeutic target for type 2 diabetes, and its activation by agonists leads to a robust increase in intracellular calcium. Several compounds with similar nomenclature are potent GPR40 agonists. Therefore, these application notes are tailored for a GPR40 calcium mobilization assay, a critical tool for researchers in metabolic disease and drug discovery.
Introduction
GPR40 (FFAR1) is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine cells.[1] Upon activation by medium and long-chain free fatty acids (FFAs) and synthetic agonists, GPR40 couples primarily through the Gαq subunit of heterotrimeric G proteins.[2][3] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[2] This increase in intracellular calcium is a key signaling event that potentiates glucose-stimulated insulin (B600854) secretion (GSIS). Consequently, measuring intracellular calcium mobilization is a primary method for screening and characterizing GPR40 agonists.
This document provides a detailed protocol for a fluorescent-based calcium mobilization assay to assess the activity of GPR40 agonists using a recombinant cell line stably expressing the human GPR40 receptor.
Signaling Pathway
The activation of GPR40 by an agonist initiates a signaling cascade leading to the release of intracellular calcium stores.
Caption: GPR40 signaling pathway leading to calcium mobilization.
Experimental Protocol
This protocol describes the measurement of GPR40 agonist-induced calcium mobilization in CHO-K1 or HEK293 cells stably expressing human GPR40. The assay utilizes a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fluo-8 AM, and is performed in a microplate format suitable for high-throughput screening.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Notes |
| Cell Line | ATCC, Revvity | CHO-K1 or HEK293 cells stably expressing human GPR40. |
| Culture Medium | Gibco | DMEM/F-12, 10% FBS, 1% Pen-Strep, Selection antibiotic (e.g., G418). |
| Assay Plates | Corning, Greiner | Black-walled, clear-bottom 96-well or 384-well microplates. |
| Test Compound | In-house/Commercial | GPR40 Agonist (e.g., this compound, AM-1638, TAK-875). |
| Positive Control | Tocris, Sigma | A known potent GPR40 agonist (e.g., Linoleic Acid, GW9508). |
| Calcium Dye | Molecular Probes, ABD Bioquest | Fluo-4 AM or Fluo-8 No-Wash Calcium Assay Kit. |
| Pluronic F-127 | Invitrogen | To aid dye solubilization. |
| Probenecid | Sigma-Aldrich | Anion transport inhibitor to prevent dye leakage (cell-line dependent). |
| Assay Buffer | In-house | Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. |
| Instrumentation | Molecular Devices, Hamamatsu | FLIPR, FlexStation 3, or similar fluorescence plate reader. |
Experimental Workflow
References
Application Notes and Protocols: Eosinophil Chemotaxis Assay Using MK-8318
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eosinophils are key effector cells in type 2 inflammatory responses, playing a critical role in the pathogenesis of allergic diseases such as asthma. The recruitment of eosinophils to inflammatory sites is a complex process known as chemotaxis, which is orchestrated by a variety of chemoattractants and signaling pathways. A primary pathway involves the C-C chemokine receptor 3 (CCR3), which is highly expressed on eosinophils and binds to chemokines like eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26).[1] MK-8318 has been identified as a modulator of β-adrenergic receptors, which are also involved in the therapeutic management of asthma. While direct studies on this compound's effect on eosinophil chemotaxis are not extensively documented, its action on a key receptor implicated in asthma suggests a potential modulatory role in eosinophil function.
These application notes provide a hypothetical framework and a detailed protocol for investigating the effects of this compound on eosinophil chemotaxis. The presented methodologies are based on established in vitro techniques for assessing leukocyte migration.
Putative Mechanism of Action and Signaling Pathway
This compound is known to modulate β-adrenergic receptors. The signaling cascade initiated by β-adrenergic receptor activation can influence various cellular functions. In eosinophils, this pathway may intersect with the signaling cascades that govern chemotaxis. The primary eosinophil chemotaxis pathway is mediated by G protein-coupled receptors (GPCRs), such as CCR3. Upon ligand binding, CCR3 activation triggers downstream signaling involving phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), leading to cytoskeletal rearrangement and cell migration.
The following diagram illustrates a potential signaling pathway for eosinophil chemotaxis and a hypothetical point of intervention for a β-adrenergic modulator like this compound.
Eosinophil chemotaxis signaling pathway and potential modulation by this compound.
Experimental Protocols
Protocol 1: In Vitro Eosinophil Chemotaxis Assay (Transwell/Boyden Chamber)
This protocol describes a widely used method to quantify the chemotactic response of eosinophils to a chemoattractant in the presence or absence of a test compound like this compound.
Materials:
-
Human Eosinophils (isolated from peripheral blood of healthy or allergic donors)
-
RPMI 1640 medium with 0.5% Bovine Serum Albumin (BSA)
-
Recombinant Human Eotaxin-1 (CCL11)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
24-well Transwell plates with 5 µm pore size polycarbonate membranes
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM or other suitable fluorescent dye for cell labeling
-
Fluorescence plate reader
-
Incubator (37°C, 5% CO2)
Procedure:
-
Eosinophil Isolation: Isolate human eosinophils from peripheral blood using a validated method such as negative selection with magnetic beads. Assess purity by cytological staining.
-
Cell Preparation: Resuspend the isolated eosinophils in RPMI 1640 + 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation:
-
In separate tubes, pre-incubate the eosinophil suspension with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of RPMI 1640 + 0.5% BSA containing the chemoattractant (e.g., 10 nM Eotaxin-1) to the lower wells of the 24-well plate. Include a negative control with medium only.
-
Upper Chamber: Place the Transwell inserts into the wells. Add 100 µL of the pre-incubated eosinophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 1.5 to 2 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells. This can be done by:
-
Flow Cytometry: Directly counting the cells in a defined volume.
-
Fluorometric Quantification: Lyse the cells in the lower chamber and quantify the fluorescence if cells were pre-labeled with a fluorescent dye like Calcein-AM.
-
Manual Counting: Using a hemocytometer after staining with Trypan Blue.
-
Eosinophil Peroxidase Assay: A colorimetric method to quantify eosinophil numbers.
-
-
Experimental Workflow Diagram:
Workflow for the in vitro eosinophil chemotaxis assay.
Data Presentation
The quantitative data from the chemotaxis assay should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.
Table 1: Effect of this compound on Eotaxin-1-induced Eosinophil Chemotaxis
| Treatment Group | This compound Conc. (nM) | Chemoattractant (Eotaxin-1, 10 nM) | Number of Migrated Eosinophils (Mean ± SD) | % Inhibition of Chemotaxis |
| Negative Control | 0 (Vehicle) | - | 1,500 ± 250 | N/A |
| Positive Control | 0 (Vehicle) | + | 15,000 ± 1,200 | 0% |
| Test Group 1 | 0.1 | + | 13,500 ± 1,100 | 10% |
| Test Group 2 | 1 | + | 10,500 ± 900 | 30% |
| Test Group 3 | 10 | + | 6,000 ± 550 | 60% |
| Test Group 4 | 100 | + | 3,000 ± 300 | 80% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on experimental conditions.
Conclusion
The provided protocols and application notes offer a comprehensive guide for researchers interested in evaluating the potential effects of this compound on eosinophil chemotaxis. By utilizing the well-established Transwell assay, investigators can generate robust and quantifiable data. The hypothetical data and signaling pathway serve as a foundational framework for designing experiments and interpreting results. It is imperative to experimentally validate the specific effects of this compound on eosinophil migration and its underlying molecular mechanisms. Such studies will contribute to a deeper understanding of the interplay between β-adrenergic receptor modulation and eosinophil function in the context of allergic inflammation.
References
Application Notes and Protocols: Measuring MK-8189 Activity in Primary Human Cells
For Researchers, Scientists, and Drug Development Professionals.
Introduction
MK-8189 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] PDE10A is highly expressed in the striatal medium spiny neurons of the brain, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders like schizophrenia by modulating cyclic nucleotide signaling.[1][3][4][5][6] While the primary target tissue is the central nervous system, evaluating the effects of novel compounds on peripheral cells is crucial for understanding potential systemic effects and off-target activities.
Recent studies have shown that PDE10A is also expressed and can be induced in peripheral immune cells, such as macrophages.[7] This makes primary human peripheral blood mononuclear cells (PBMCs) a valuable and accessible in vitro model system to assess the biological activity of MK-8189. These application notes provide detailed protocols for measuring the activity of MK-8189 in primary human PBMCs by quantifying its impact on intracellular second messenger levels, downstream signaling events, and functional cellular responses.
Signaling Pathway of MK-8189 in Primary Human Cells
MK-8189 inhibits the enzymatic activity of PDE10A. This inhibition leads to an accumulation of intracellular cAMP and cGMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein) at Serine 133. Phosphorylated CREB (pCREB) then translocates to the nucleus to regulate gene expression. In immune cells, these signaling events can modulate inflammatory responses, such as cytokine production.
Data Presentation
The following tables summarize expected quantitative data from the described protocols.
Table 1: MK-8189 Activity on cAMP/cGMP Levels in PBMCs
| Parameter | MK-8189 | Control |
|---|---|---|
| cAMP Concentration (pmol/mL) | 15.8 ± 2.1 | 2.5 ± 0.4 |
| cGMP Concentration (pmol/mL) | 9.2 ± 1.5 | 1.1 ± 0.2 |
| cAMP Fold Increase | 6.3 | 1.0 |
| cGMP Fold Increase | 8.4 | 1.0 |
Data presented as mean ± SD from n=3 independent donors after 1-hour stimulation.
Table 2: Effect of MK-8189 on CREB Phosphorylation
| Treatment | pCREB/Total CREB Ratio (Normalized) |
|---|---|
| Vehicle Control | 1.0 ± 0.1 |
| MK-8189 (1 µM) | 4.5 ± 0.6 |
| Forskolin (Positive Control) | 8.2 ± 1.1 |
Data represent densitometric analysis from Western blots (mean ± SD, n=3).
Table 3: MK-8189 Modulation of Cytokine Release in LPS-Stimulated PBMCs
| Cytokine | Vehicle + LPS (pg/mL) | MK-8189 (1 µM) + LPS (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 1250 ± 150 | 750 ± 90 | 40% |
| IL-6 | 880 ± 110 | 510 ± 75 | 42% |
| MCP-1 | 620 ± 80 | 280 ± 50 | 55% |
Data presented as mean ± SD from n=4 independent donors after 24-hour stimulation.
Experimental Protocols
General Materials
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Primary Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donor buffy coats using Ficoll-Paque gradient separation.[8]
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RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
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MK-8189 compound (stock solution in DMSO).
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Lipopolysaccharide (LPS) for cell stimulation.
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Phosphate Buffered Saline (PBS).
Protocol 1: Measurement of Intracellular cAMP/cGMP Levels
This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify changes in second messenger concentrations following MK-8189 treatment.
Methodology:
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Cell Plating: Seed 2 x 105 PBMCs per well in a 96-well plate in complete RPMI medium.
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Stimulation: Treat cells with varying concentrations of MK-8189 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO). Incubate for 1 hour at 37°C, 5% CO2.
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Cell Lysis: Centrifuge the plate, discard the supernatant, and lyse the cells according to the ELISA kit manufacturer's instructions (e.g., using 0.1 M HCl).
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ELISA Procedure: Perform the cAMP or cGMP competitive ELISA following the kit protocol. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cyclic nucleotide to an antibody-coated plate.
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Data Acquisition: Read the absorbance on a microplate reader. The signal is inversely proportional to the amount of cyclic nucleotide in the sample.
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Analysis: Calculate cAMP/cGMP concentrations based on a standard curve.
References
- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE10A inhibitors: novel therapeutic drugs for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. PDE10A Inhibitors-Clinical Failure or Window Into Antipsychotic Drug Action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 10A is a key mediator of lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-8318 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of MK-8318 for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A1: The optimal concentration of this compound is highly dependent on the specific cell line, experimental duration, and the biological endpoint being measured.[1] Based on available data, this compound has a reported in vitro Ki of 2.3 nM and an IC50 of 8 nM for cAMP inhibition.[2] For initial experiments, it is advisable to test a broad concentration range. A good starting point would be a range that brackets the known IC50 value, for instance, from 1 nM to 1 µM, to capture a full dose-response curve. If these values were from biochemical assays, a starting concentration 5 to 10 times higher may be necessary for cell-based assays to account for factors like cell permeability and higher intracellular ATP concentrations.[1][3]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, in a suitable solvent like anhydrous Dimethyl Sulfoxide (DMSO).[4] To maintain the stability of the compound and avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[4] Immediately before use, a fresh aliquot should be thawed and diluted to the final working concentration in the cell culture medium.[4] It is critical to keep the final DMSO concentration in the cell culture low, typically at or below 0.1%, to prevent solvent-induced toxicity.[4]
Q3: My in vitro results with this compound are inconsistent between experiments. What are the potential causes?
A3: Inconsistent results can arise from several factors:
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Compound Stability: Ensure that the stock solutions of this compound are stored correctly and that fresh dilutions are made for each experiment to avoid degradation.[4]
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Cell Culture Conditions: Variations in cell passage number, confluency, and the batch of serum used can significantly impact the cellular response to the inhibitor. It is important to standardize cell culture protocols and regularly check for mycoplasma contamination.[4]
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Assay Reagent Variability: Always check that all assay reagents are within their expiration dates and have been stored according to the manufacturer's instructions.
Troubleshooting Guide
Issue 1: this compound shows lower than expected potency in my cell-based assay compared to its published biochemical IC50.
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Possible Cause: Cell Permeability. The compound may have poor membrane permeability, leading to lower intracellular concentrations.
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Possible Cause: High Intracellular ATP. For assays involving ATP-competitive mechanisms, the high physiological concentrations of ATP inside the cell (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays which often use lower ATP concentrations.[3]
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Solution: This is an inherent challenge of cell-based assays. The dose-response curve generated from your experiment will provide the effective concentration in your specific cellular context.
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Issue 2: At higher concentrations, this compound is causing significant cell death or cytotoxicity.
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Possible Cause: Off-Target Effects. At higher concentrations, small molecule inhibitors can sometimes interact with unintended targets, leading to toxicity.[4]
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Solution: Perform a dose-response experiment to identify a concentration that effectively inhibits the target (CRTh2) without causing significant cytotoxicity. It is crucial to determine the therapeutic window of the compound in your specific cell line.[5]
-
-
Possible Cause: Solvent Toxicity. If the final concentration of the solvent (e.g., DMSO) is too high, it can be toxic to the cells.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Ki | 2.3 nM | [2] |
| IC50 (cAMP) | 8 nM | [2] |
| IC50 (CYP3A4) | 50 µM | [2] |
| IC50 (CYP2C9) | 50 µM | [2] |
| IC50 (β-arrestin) | 50 µM | [2] |
| IC50 (CYP2D6) | 50 µM | [2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by assessing its impact on cell viability.
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Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C.
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Inhibitor Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide concentration range (e.g., 1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO in medium).
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Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.[1]
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Incubation: Incubate the plate for a duration relevant to your experimental endpoint (typically 24, 48, or 72 hours).[1]
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MTT Assay:
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Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.[1]
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Solubilize the formazan crystals using a solubilization solution (e.g., DMSO or a specialized buffer).
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Measure the absorbance at the appropriate wavelength using a plate reader.[1]
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis to determine the IC50 value.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Decision tree for troubleshooting common issues with this compound.
References
MK-8318 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8318. The information is designed to address common solubility challenges in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is my this compound not dissolving in aqueous buffers?
This compound is a lipophilic compound, meaning it has poor water solubility. This is predicted by its high LogP value (a measure of lipophilicity). Direct dissolution in aqueous solutions like phosphate-buffered saline (PBS) or cell culture media is expected to be very low and may result in precipitation.
2. How should I prepare a stock solution of this compound?
It is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for this purpose.
Experimental Protocol: Preparation of a DMSO Stock Solution
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Weighing: Accurately weigh the desired amount of this compound powder.
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Solvent Addition: Add a minimal amount of high-purity DMSO to the powder.
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Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved.
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Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
3. I've prepared a DMSO stock, but the compound precipitates when I dilute it into my aqueous experimental medium. What can I do?
This is a common issue known as "precipitation upon dilution." The organic solvent (DMSO) is miscible with the aqueous medium, but the compound itself is not soluble in the final aqueous environment. Here are several strategies to overcome this:
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Decrease the Final Concentration: The most straightforward approach is to use a lower final concentration of this compound in your experiment.
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Increase the DMSO Concentration: For in vitro assays, you may be able to slightly increase the final percentage of DMSO in your medium. However, be cautious as high concentrations of DMSO can be toxic to cells. It is crucial to run a vehicle control with the same final DMSO concentration to assess its effect.
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Use a Surfactant: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of lipophilic compounds in aqueous solutions. It is recommended to test a range of surfactant concentrations to find the optimal balance between solubility enhancement and potential effects on the experimental system.
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Incorporate Serum: For cell-based assays, the presence of serum (e.g., fetal bovine serum, FBS) in the culture medium can aid in solubilizing lipophilic compounds due to the presence of proteins like albumin that can bind to the compound.
4. What are some alternative solvents if DMSO is not suitable for my experiment?
If DMSO is not compatible with your experimental setup, other organic solvents such as ethanol (B145695) or dimethylformamide (DMF) can be considered for creating the initial stock solution. The choice of solvent will depend on the specific requirements of your assay. Always perform a vehicle control to account for any effects of the solvent.
Quantitative Data Summary
| Property | Value | Implication for Aqueous Solubility |
| LogP | 4.5 | High lipophilicity, predicting poor water solubility. |
| Appearance | Solid at room temperature | Requires dissolution in a suitable solvent. |
Troubleshooting Workflow for In Vitro Solubility Issues
The following diagram outlines a systematic approach to troubleshooting solubility problems with this compound in in vitro experiments.
Formulation Strategies for In Vivo Studies
For in vivo administration, especially via oral or parenteral routes, a simple DMSO/aqueous solution is often not suitable due to potential toxicity and precipitation upon injection. More advanced formulation strategies are typically required for lipophilic compounds like this compound.
Suggested Starting Formulations for In Vivo Use:
| Formulation Component | Purpose | Example Excipients | Recommended Starting % (w/w) |
| Co-solvent | To initially dissolve the compound. | DMSO, PEG 300, Ethanol | 5-10% |
| Surfactant | To create a stable emulsion/micellar solution. | Tween® 80, Cremophor® EL, Solutol® HS 15 | 5-15% |
| Vehicle | The bulk liquid for administration. | Saline, 5% Dextrose in Water (D5W) | q.s. to 100% |
Experimental Protocol: General Method for Preparing a Co-solvent/Surfactant-Based Formulation
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Dissolve this compound: Dissolve the required amount of this compound in the co-solvent (e.g., DMSO or PEG 300). Gentle warming or sonication may be used to aid dissolution.
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Add Surfactant: Add the surfactant to the co-solvent/drug mixture and mix thoroughly.
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Add Vehicle: Slowly add the aqueous vehicle (e.g., saline) to the organic phase while continuously mixing (e.g., vortexing or stirring). The final solution should be a clear, homogenous microemulsion.
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Final Checks: Visually inspect the final formulation for any signs of precipitation or phase separation.
Decision Tree for In Vivo Formulation
The following diagram provides a logical path for selecting an appropriate formulation strategy for in vivo studies with this compound.
Technical Support Center: Troubleshooting Inconsistent Results with PDE10A Inhibitors (e.g., MK-8189)
A Note on Nomenclature: The compound "MK-8318" does not correspond to a widely documented research compound. This guide focuses on MK-8189 , a well-characterized phosphodiesterase 10A (PDE10A) inhibitor, and provides troubleshooting advice applicable to this compound and other selective PDE10A inhibitors.
This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in their experimental results when working with the PDE10A inhibitor MK-8189 and similar compounds. The following question-and-answer format directly addresses common issues to help you identify and resolve potential sources of inconsistency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MK-8189?
MK-8189 is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is responsible for the hydrolysis of two critical second messengers: cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][3] By inhibiting PDE10A, MK-8189 prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.[3][4] This enhances signaling through downstream pathways, primarily involving Protein Kinase A (PKA) and Protein Kinase G (PKG).[3] PDE10A is highly expressed in the medium spiny neurons of the striatum, making it a key target for neurological and psychiatric disorders.[1][3]
Q2: We are observing a weaker than expected effect of MK-8189 in our cell-based assays. What are the potential causes?
Several factors could contribute to a diminished response:
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Low Endogenous PDE10A Expression: The cell line you are using may not express sufficient levels of PDE10A for a robust signaling window. PDE10A expression can be low or absent in many common cell lines.[5]
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Compound Solubility: MK-8189, like many small molecules, may have limited aqueous solubility. Precipitation of the compound in your assay media will lead to a lower effective concentration.
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Cell Health and Density: Inconsistent cell density or poor cell viability can significantly impact signaling pathways and lead to variable results.
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Assay Incubation Time: The incubation time with the inhibitor may be too short to allow for a measurable accumulation of cAMP or cGMP.
Q3: Our dose-response curves for MK-8189 are shifting between experiments. Why is this happening?
Inconsistent dose-response curves are a common issue. The primary culprits are often:
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Inaccurate Serial Dilutions: Errors in preparing the dilution series of your inhibitor are a frequent source of variability.
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Reagent Variability: Batch-to-batch differences in assay kits, media, or supplements can affect the cellular response.
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Inconsistent Cell Passage Number: As cells are cultured over many passages, their phenotype, including receptor and enzyme expression levels, can change. It is crucial to use cells within a consistent and validated passage number range.
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Time-Dependent Compound Degradation: The stability of the compound in your specific assay medium and under your experimental conditions (e.g., temperature, light exposure) should be considered.
Troubleshooting Guides
Issue 1: High Variability in cAMP/cGMP Measurements
If you are experiencing high standard deviations or inconsistent results in your cyclic nucleotide measurements, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Inhibitor Solubility | Prepare a high-concentration stock solution of MK-8189 in a suitable solvent like DMSO. Ensure the final solvent concentration in your assay is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%). Visually inspect for any precipitation after dilution into aqueous media. |
| Cell Lysis Inefficiency | Ensure complete cell lysis to release all intracellular cAMP/cGMP. Optimize lysis buffer incubation time and agitation as per the assay kit manufacturer's instructions. |
| Phosphodiesterase Activity in Lysate | Some assay protocols recommend the use of a broad-spectrum PDE inhibitor, such as IBMX, in the lysis buffer. This prevents the degradation of cAMP/cGMP by other PDEs after cell lysis and before measurement. |
| Assay Kit Performance | Always run a standard curve for cAMP or cGMP with every experiment. Ensure the R² value of your standard curve is >0.99. Check for expired reagents and proper storage conditions. |
Issue 2: Lack of Downstream Signaling (e.g., pCREB, pVASP)
If you observe an increase in cAMP/cGMP but do not see the expected downstream phosphorylation events, investigate these possibilities.
| Potential Cause | Recommended Action |
| Suboptimal Stimulation Time | Phosphorylation events are often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) after inhibitor treatment to identify the peak phosphorylation window for your specific target and cell system. |
| Low Kinase Activity | The basal activity of PKA or PKG in your cells might be too low. Depending on the experimental question, you may need to co-stimulate with a sub-maximal concentration of an adenylyl cyclase activator (like forskolin) or a guanylyl cyclase activator to see a robust effect of the PDE10A inhibitor. |
| Antibody Quality | The primary antibody used for Western blotting or immunofluorescence may not be specific or sensitive enough. Validate your antibody using positive and negative controls. |
| Cell Line Specificity | The specific downstream signaling pathways can vary between cell types. Confirm that the expected downstream targets (e.g., CREB, VASP) are expressed and functionally linked to cAMP/cGMP in your chosen cell line through literature review or preliminary experiments. |
Experimental Protocols & Data
Protocol 1: In Vitro PDE10A Enzyme Inhibition Assay
This protocol provides a general framework for measuring the direct inhibitory activity of MK-8189 on recombinant PDE10A.
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Reagent Preparation:
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Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM TCEP.
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Substrate: Prepare a stock solution of cGMP or cAMP in the assay buffer. The final concentration in the assay should be at or below the Km for the enzyme.
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Enzyme: Dilute recombinant human PDE10A in assay buffer to a concentration that yields a linear reaction rate for at least 15-20 minutes.
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Inhibitor: Prepare a serial dilution of MK-8189 in 100% DMSO. Further dilute into assay buffer to the desired final concentrations.
-
-
Assay Procedure:
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Add 10 µL of the diluted inhibitor or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
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Add 20 µL of the diluted PDE10A enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the reaction by adding 20 µL of the substrate solution.
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Incubate at 37°C for a predetermined time within the linear range of the reaction.
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Stop the reaction and measure the remaining substrate or the product generated using a suitable detection method (e.g., luminescence-based assay kits).
-
-
Data Analysis:
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Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based cAMP/cGMP Measurement Assay
This protocol outlines a method for measuring changes in intracellular cyclic nucleotide levels in response to MK-8189.
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Cell Culture:
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Plate cells (e.g., HEK293 cells stably expressing human PDE10A, or a cell line with high endogenous expression like SH-SY5Y) in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the assay.
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Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Assay Procedure:
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Gently wash the cells with a serum-free medium or HBSS.
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Add 50 µL of medium containing the desired concentrations of MK-8189 or vehicle control.
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Incubate for 30-60 minutes at 37°C.
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Lyse the cells according to the manufacturer's protocol of your chosen cAMP/cGMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits).
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Perform the assay to determine the concentration of cAMP or cGMP in the cell lysates.
-
-
Data Analysis:
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Generate a standard curve using the provided cyclic nucleotide standards.
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Calculate the concentration of cAMP or cGMP in each sample by interpolating from the standard curve.
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Normalize the data to a vehicle-treated control to determine the fold-change in cyclic nucleotide levels.
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Plot the fold-change against the logarithm of the inhibitor concentration to determine the EC₅₀ value.
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Expected Quantitative Results (Hypothetical)
The following table summarizes hypothetical data to guide your expectations. Actual values will vary based on the specific experimental conditions.
| Parameter | Expected Value | Potential Inconsistent Result | Possible Cause |
| MK-8189 IC₅₀ (Enzyme Assay) | 0.1 - 1.0 nM | > 10 nM | Inactive enzyme; Substrate concentration too high; Inaccurate inhibitor dilution. |
| MK-8189 EC₅₀ (Cell-Based Assay) | 10 - 100 nM | > 500 nM | Low PDE10A expression in cells; Poor cell permeability; Compound efflux. |
| Max Fold-Increase in cGMP | 5 - 20 fold | < 2 fold | Low PDE10A expression; Short incubation time; Inefficient cell lysis. |
Visualizations
Signaling Pathway
Caption: The PDE10A signaling pathway and the inhibitory action of MK-8189.
Experimental Workflow
References
- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Phosphodiesterase 10A (PDE10A) as a novel target to suppress β-catenin and RAS signaling in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MK-8318 in research
Disclaimer: The information provided in this technical support center is based on publicly available data regarding the phosphodiesterase 10A (PDE10A) inhibitor, MK-8189. Initial searches for "MK-8318" yielded limited and conflicting information, with a strong indication of a possible typographical error for the more extensively researched compound, MK-8189. This guide will therefore focus on MK-8189. Researchers should always consult the latest literature and manufacturer's documentation for the most accurate and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MK-8189?
A1: MK-8189 is a potent and highly selective inhibitor of phosphodiesterase 10A (PDE10A).[1] PDE10A is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), second messengers crucial for intracellular signal transduction. By inhibiting PDE10A, MK-8189 increases the levels of cAMP and cGMP in striatal neurons, which is thought to mimic the effects of dopamine (B1211576) D2 receptor antagonists and D1 receptor agonists, a key mechanism in its potential therapeutic effect for schizophrenia.[2]
Q2: What are the potential therapeutic applications of MK-8189?
A2: MK-8189 is primarily being investigated for the treatment of schizophrenia.[1][2] It has undergone Phase 2 clinical trials for this indication.[2][3][4] Additionally, a Phase 1 study has been initiated to evaluate its safety and tolerability in participants with stable bipolar I disorder.[5]
Q3: What are the known side effects of MK-8189 from clinical trials?
A3: In a Phase 2a clinical trial for schizophrenia, MK-8189 was generally well-tolerated.[1] The most noted side effects were mild and transient extrapyramidal symptoms (EPS). Interestingly, compared to placebo, MK-8189 was associated with a reduction in body weight.[2]
Q4: Are there any known specific molecular off-target interactions for MK-8189?
A4: Publicly available literature does not currently provide a detailed profile of specific molecular off-target interactions for MK-8189 (e.g., binding affinities for other kinases, receptors, or enzymes). The compound is described as "highly selective" for PDE10A.[1] However, researchers should be aware that "highly selective" does not mean absolutely specific, and off-target effects are always a possibility with small molecule inhibitors. It is recommended to perform independent off-target profiling for your specific experimental system.
Troubleshooting Guide
This guide is designed to help researchers identify and troubleshoot potential off-target effects during in-vitro or in-vivo experiments with MK-8189.
| Observed Problem | Potential Cause (On-Target vs. Off-Target) | Troubleshooting Steps |
| Unexpected phenotypic change in a cell line lacking PDE10A expression. | This strongly suggests an off-target effect , as the primary target is absent. | 1. Confirm the absence of PDE10A expression via Western Blot or qPCR.2. Perform a broad-spectrum kinase and receptor screen to identify potential off-target binding partners.3. Use a structurally unrelated PDE10A inhibitor as a control. If the effect is not replicated, it is likely an off-target effect specific to MK-8189's chemical structure. |
| Observed effect is not reversible with a PDE10A activator or by increasing cAMP/cGMP levels through other means. | This could indicate an off-target effect or a more complex on-target mechanism. | 1. Attempt to rescue the phenotype by introducing cell-permeable cAMP/cGMP analogs.2. If the rescue is unsuccessful, consider that the effect may be independent of PDE10A's enzymatic activity, possibly through an off-target interaction. |
| Discrepancy between the effective concentration (EC50) in your assay and the known inhibitory concentration (IC50) for PDE10A. | If the EC50 is significantly higher than the IC50 for PDE10A, it may suggest an off-target effect is responsible for the observed phenotype at higher concentrations. | 1. Perform a dose-response curve and compare it to the known IC50 of MK-8189 for PDE10A.2. Use a lower concentration of MK-8189 that is closer to the IC50 for PDE10A to see if the effect is still present. |
| In-vivo model shows a phenotype inconsistent with known PDE10A knockout models. | This could be due to an off-target effect or differences in the biological context (e.g., compensatory mechanisms in knockout models). | 1. Carefully compare your results with published data on PDE10A knockout animals.2. Consider performing pharmacokinetic/pharmacodynamic (PK/PD) analysis to ensure that the drug concentration at the target site is consistent with PDE10A inhibition.3. Test for the observed side effects from clinical trials, such as mild EPS, which could be indicative of either on-target or off-target effects in the central nervous system.[2] |
Experimental Protocols
Protocol: Assessing Off-Target Effects using a Competitive Binding Assay
This protocol provides a general framework for screening MK-8189 against a panel of receptors and kinases.
Objective: To identify potential off-target binding of MK-8189.
Materials:
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MK-8189
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Radiolabeled ligand for the suspected off-target receptor
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Cell membranes or purified protein of the suspected off-target
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Scintillation fluid and counter
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Assay buffer (specific to the target)
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96-well filter plates
Methodology:
-
Preparation of Reagents:
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Prepare a stock solution of MK-8189 in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of MK-8189 to create a concentration range for the competition curve.
-
Prepare the radiolabeled ligand at a concentration close to its dissociation constant (Kd) for the target.
-
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Assay Setup:
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In a 96-well plate, add the assay buffer.
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Add a constant amount of the cell membranes or purified protein to each well.
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Add the different concentrations of MK-8189. Include a control with no inhibitor and a control with a known inhibitor for the off-target.
-
Add the radiolabeled ligand to all wells.
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of the wells through the filter plate to separate the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection:
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radiolabeled ligand as a function of the MK-8189 concentration.
-
Calculate the IC50 value, which is the concentration of MK-8189 that inhibits 50% of the specific binding of the radiolabeled ligand. This will give you an indication of the binding affinity of MK-8189 for the potential off-target.
-
Visualizations
Caption: Intended signaling pathway of MK-8189 via PDE10A inhibition.
Caption: Logical relationship of a potential off-target effect.
Caption: Workflow for troubleshooting and identifying off-target effects.
References
- 1. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of MK-8189 in Participants With an Acute Episode of Schizophrenia - Merck Clinical Trials [merckclinicaltrials.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A Study of MK-8189 in Participants With Bipolar I Disorder - MSD [msdclinicaltrials.com]
Technical Support Center: Minimizing Compound-Induced Cytotoxicity in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity observed with novel small molecule compounds, such as MK-8318, in cell line experiments. The following information offers general guidance for identifying, understanding, and mitigating unintended cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of unexpected cytotoxicity with a new compound in cell culture?
A1: Unexpected cytotoxicity can stem from several factors beyond the intended on-target effect:
-
Off-target effects: The compound may interact with other cellular targets, disrupting essential pathways and leading to cell death.[1][2][3]
-
High concentrations: Concentrations significantly above the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can induce non-specific toxicity.
-
Solvent toxicity: The vehicle used to dissolve the compound, most commonly dimethyl sulfoxide (B87167) (DMSO), can be toxic to cells, especially at concentrations above 0.5%.[4][5][6]
-
Compound instability: The compound may degrade in the culture medium, leading to the formation of toxic byproducts.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to chemical treatments due to their unique genetic and metabolic profiles.[7]
-
Experimental conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can significantly influence the observed cytotoxicity.[4][8]
Q2: How can I distinguish between on-target and off-target cytotoxicity?
A2: Differentiating between on-target and off-target effects is crucial. Here are some strategies:
-
Use of knockout/knockdown cell lines: If the cytotoxic effect persists in cells where the intended target has been genetically removed (e.g., via CRISPR-Cas9), it is likely an off-target effect.[1][2]
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Structure-activity relationship (SAR) analysis: Test analogs of your compound that are structurally similar but inactive against the primary target. If these analogs still show cytotoxicity, it points to an off-target mechanism.
-
Target engagement assays: Confirm that the compound is engaging its intended target at the concentrations where cytotoxicity is observed.
-
Rescue experiments: Overexpression of the target protein might rescue the cells from the compound's cytotoxic effects if the toxicity is on-target.
Q3: Can the serum concentration in the culture medium affect the cytotoxicity of my compound?
A3: Yes, the concentration of serum (e.g., fetal bovine serum, FBS) can significantly impact a compound's apparent cytotoxicity.[8] Serum proteins can bind to the compound, reducing its free concentration and availability to the cells. This can lead to a decrease in potency and cytotoxicity. It is advisable to test your compound in a range of serum concentrations to understand its effect on activity.[9]
Q4: What are the first steps to take when observing high levels of cytotoxicity?
A4: When encountering high cytotoxicity, a systematic approach is recommended:
-
Verify compound integrity and concentration: Ensure the stock solution is correctly prepared and stored. Use a freshly thawed aliquot for each experiment.
-
Perform a dose-response and time-course experiment: This will help identify the IC50 value and determine if the cytotoxicity is concentration and time-dependent.[10]
-
Include proper controls: Always run a vehicle control (cells treated with the same concentration of solvent used for the compound) to account for solvent toxicity. A positive control with a known cytotoxic agent can validate the assay's performance.[7]
-
Optimize cell seeding density: Both sparse and overly confluent cultures can be more susceptible to stress and toxicity. Determine the optimal seeding density for your cell line and assay duration.[4][11][12]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before and during seeding. Use calibrated pipettes and consistent technique.[13] |
| Uneven compound distribution | Mix the plate gently after adding the compound. Avoid introducing bubbles.[13] |
| Edge effects in multi-well plates | Evaporation from the outer wells can concentrate the compound and affect cell health. Avoid using the outermost wells for critical experiments or ensure proper humidification in the incubator. |
| Cell health and passage number | Use cells from a consistent, low passage number. Ensure high cell viability (>95%) before seeding.[11] |
Issue 2: Compound Appears More Cytotoxic Than Expected
| Possible Cause | Solution |
| Solvent toxicity | Ensure the final solvent concentration is non-toxic for your cell line (typically <0.1% for DMSO). Run a solvent toxicity curve.[5][14] |
| High cell sensitivity | The chosen cell line may be particularly sensitive. Test the compound in a panel of different cell lines to assess specificity.[7] |
| Compound precipitation | The compound may be precipitating out of solution at higher concentrations. Visually inspect the wells under a microscope and consider using a different solvent or formulation. |
| Off-target effects | The compound may be hitting unintended targets. Refer to the FAQs on distinguishing on- and off-target effects.[1][2] |
Issue 3: Discrepancy Between Different Viability Assays
| Possible Cause | Solution |
| Different mechanisms of cell death | Assays measure different cellular parameters. For example, MTT measures metabolic activity, while LDH release assays measure membrane integrity. A decrease in metabolic activity may precede loss of membrane integrity.[9] |
| Assay interference | The compound may directly interfere with the assay reagents. For example, a reducing agent could react with MTT tetrazolium salt. Run cell-free controls to check for direct chemical reactions.[15] |
| Cytostatic vs. cytotoxic effects | The compound may be inhibiting cell proliferation (cytostatic) rather than killing the cells (cytotoxic). Use an assay that can distinguish between these effects, such as one that measures both viability and cell number.[9][16] |
Strategies for Mitigating Cytotoxicity
If off-target cytotoxicity is suspected, the following strategies can be employed to create a more favorable experimental window.
Co-treatment with Antioxidants
-
Rationale: Many compounds induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress.[17][18] Co-treatment with an antioxidant may mitigate this effect.
-
Example Antioxidant: N-acetylcysteine (NAC) is a common antioxidant used in cell culture.
-
Experimental Approach:
-
Determine the IC50 of your compound alone.
-
Pre-treat cells with a range of non-toxic concentrations of NAC (e.g., 1-10 mM) for 1-2 hours.
-
Add your compound at various concentrations in the continued presence of NAC.
-
Assess cell viability after the desired incubation period. An increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the cytotoxicity.
-
Inhibition of Apoptosis
-
Rationale: If the compound is inducing apoptosis through an off-target mechanism, co-treatment with a caspase inhibitor can block this pathway and may improve cell viability.[19][20] Caspases are key proteases that execute programmed cell death.[21]
-
Example Inhibitor: Z-VAD-FMK is a broad-spectrum caspase inhibitor.
-
Experimental Approach:
-
Determine the IC50 of your compound alone.
-
Pre-treat cells with a non-toxic concentration of Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours.
-
Add your compound at various concentrations in the continued presence of the inhibitor.
-
Assess cell viability. A rightward shift in the dose-response curve would indicate the involvement of caspase-dependent apoptosis in the observed cytotoxicity.
-
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data for easy comparison when testing mitigation strategies.
Table 1: Effect of N-acetylcysteine (NAC) on Compound X IC50 Values
| Cell Line | Compound X IC50 (µM) | Compound X + 5 mM NAC IC50 (µM) | Fold Change in IC50 |
| HEK293 | 1.2 | 5.8 | 4.8 |
| HepG2 | 2.5 | 9.1 | 3.6 |
| SH-SY5Y | 0.8 | 4.2 | 5.3 |
Table 2: Effect of Z-VAD-FMK on Cell Viability in the Presence of Compound X
| Cell Line | % Viability (5 µM Compound X) | % Viability (5 µM Compound X + 50 µM Z-VAD-FMK) |
| HEK293 | 35% | 78% |
| HepG2 | 42% | 85% |
| SH-SY5Y | 28% | 71% |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial metabolic activity.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Caspase-3/7 Activity Assay (Apoptosis Detection)
This protocol measures the activity of executioner caspases 3 and 7, which are key markers of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol.
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available luminescent caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
Visualizations
Caption: Workflow for assessing and mitigating in vitro cytotoxicity.
Caption: Simplified pathway of drug-induced apoptosis and mitigation points.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials | Semantic Scholar [semanticscholar.org]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. benchchem.com [benchchem.com]
- 8. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biocompare.com [biocompare.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 15. benchchem.com [benchchem.com]
- 16. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase inhibitors in prevention of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
MK-8318 stability in long-term cell culture
This technical support center provides guidance on the use and stability of the β-adrenergic receptor agonist, MK-8318, in long-term cell culture experiments. While specific long-term stability data for this compound is not publicly available, this guide offers general best practices, troubleshooting advice, and standardized protocols for researchers to establish and monitor the stability and activity of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: While specific solubility data for this compound is not detailed in public literature, compounds of this nature are typically soluble in organic solvents such as DMSO or ethanol. It is recommended to first prepare a high-concentration stock solution in 100% DMSO. For cell culture applications, the final concentration of DMSO in the media should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How should I store the this compound stock solution?
A2: As a general practice for small molecules, stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can compromise the stability of the compound. Protect the solution from light, as many organic compounds are light-sensitive.
Q3: How often should I supplement my cell culture media with this compound in a long-term experiment?
A3: The frequency of supplementation will depend on the stability of this compound in your specific cell culture conditions (e.g., media composition, cell type, temperature). It is advisable to conduct a stability study to determine the half-life of the compound in your experimental setup. Based on this data, you can establish a media change and compound re-supplementation schedule that maintains the desired effective concentration.
Q4: I am observing a decrease in the expected biological effect of this compound over time. What could be the cause?
A4: A decrease in biological effect could be due to several factors:
-
Compound Degradation: this compound may be unstable in the cell culture media at 37°C.
-
Cellular Metabolism: The cells themselves may metabolize the compound, reducing its effective concentration.
-
Receptor Downregulation: Prolonged stimulation of β-adrenergic receptors can lead to their internalization and downregulation, reducing the cellular response.
-
Cell Line Instability: Over long-term culture, the cell line itself may undergo genetic or phenotypic changes, altering its responsiveness to the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture media. | The concentration of this compound exceeds its solubility in the aqueous media. The final DMSO concentration is too low to maintain solubility. | Prepare a fresh, lower concentration working solution from the stock. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to the cells (typically <0.1%). |
| High levels of cell death observed after adding this compound. | The concentration of this compound is cytotoxic. The solvent (e.g., DMSO) concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound. Ensure the final solvent concentration is below the toxic threshold for your cell line. |
| Inconsistent experimental results between batches. | Inconsistent compound concentration due to improper storage or handling. Variability in cell passage number or health. | Aliquot the stock solution to avoid freeze-thaw cycles. Use cells within a consistent and narrow passage number range for all experiments. Regularly check cell viability and morphology. |
Stability of this compound in Cell Culture Media (Illustrative Data)
The following table presents a hypothetical stability profile for this compound in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Note: This data is for illustrative purposes only and should be confirmed by experimental analysis.
| Time (Hours) | This compound Concentration (% of Initial) |
| 0 | 100% |
| 6 | 95% |
| 12 | 88% |
| 24 | 75% |
| 48 | 55% |
| 72 | 38% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol describes a general method to determine the stability of this compound in your specific cell culture medium.
-
Preparation of this compound Media Solution:
-
Prepare a working solution of this compound in your chosen cell culture medium at the desired final concentration.
-
Prepare a "vehicle control" medium containing the same final concentration of the solvent (e.g., DMSO) without this compound.
-
-
Incubation:
-
Dispense aliquots of the this compound media solution and the vehicle control into sterile tubes.
-
Incubate the tubes in a cell culture incubator at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot of the this compound media and one of the vehicle control.
-
-
Sample Storage:
-
Immediately store the collected samples at -80°C until all time points have been collected.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The vehicle control samples can be used to identify any interfering peaks from the media components.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life of the compound in your cell culture conditions.
-
Visualizations
Experimental Workflow for Stability Assessment
Overcoming low bioavailability of MK-8318 in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8318. The information focuses on overcoming the compound's low in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2).[1][2] The CRTH2 receptor is a G-protein coupled receptor that binds with high affinity to prostaglandin (B15479496) D2 (PGD2), a key mediator in allergic inflammation.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions by blocking the interaction of PGD2 with the CRTH2 receptor. This antagonism inhibits downstream signaling pathways that are responsible for the recruitment and activation of inflammatory cells such as T helper type 2 (Th2) cells, eosinophils, and basophils, which are implicated in the pathophysiology of allergic diseases like asthma.[1][2]
Q3: What are the known physicochemical properties of this compound?
While extensive public data is limited, the following properties of this compound are known:
| Property | Value | Source |
| Molecular Formula | C27H26F4N2O5 | [2][3] |
| Molecular Weight | 534.5 g/mol | [2][3] |
| LogP | 4.5 | This value indicates high lipophilicity. |
Q4: What is the primary challenge in the in vivo application of this compound?
A significant challenge reported during the development of this compound was achieving adequate systemic exposure in pharmacokinetic studies, indicating low oral bioavailability.[4] This is a common issue for compounds with high lipophilicity and likely poor aqueous solubility.
Troubleshooting Guide: Overcoming Low Bioavailability of this compound
This guide addresses common issues related to the low in vivo bioavailability of this compound and provides potential solutions and experimental protocols.
Issue 1: Poor Aqueous Solubility
Q: My in vivo experiment with this compound resulted in very low plasma concentrations. What is the likely cause?
A: Given the high LogP of 4.5, the most probable cause is poor aqueous solubility of this compound. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. Low solubility limits the concentration of the drug available for absorption, leading to low bioavailability. Based on its high lipophilicity, this compound is likely a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
Recommended Actions:
-
Determine the experimental aqueous solubility of this compound. This is a critical first step to confirm the extent of the solubility issue.
-
Employ formulation strategies to enhance solubility. Several techniques can be used to improve the dissolution of poorly soluble compounds.
Formulation Strategies to Enhance Solubility and Bioavailability
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation. | Simple and widely applicable. Can be effective for many crystalline compounds. | May not be sufficient for extremely insoluble compounds. Can lead to particle aggregation. |
| Amorphous Solid Dispersions | The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher kinetic solubility than the crystalline form. | Can significantly increase aqueous solubility and dissolution rate. | The amorphous form is thermodynamically unstable and can recrystallize over time. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, presenting the drug in a solubilized state for absorption. | Can significantly enhance the bioavailability of lipophilic drugs. May also enhance lymphatic uptake, bypassing first-pass metabolism. | Can be complex to formulate and may have issues with stability and in vivo performance variability. |
| Cyclodextrin (B1172386) Complexation | The lipophilic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming an inclusion complex with a hydrophilic exterior that has improved aqueous solubility. | Can significantly increase the solubility of the drug. | The large size of the complex may limit membrane permeation. Can be expensive. |
Issue 2: Inadequate Permeability
Q: Even with improved solubility, the bioavailability of this compound might still be low. What other factor should I consider?
A: Intestinal permeability is the second critical factor for oral absorption. If this compound has low permeability (making it a BCS Class IV compound), even enhancing its solubility may not be sufficient for adequate absorption.
Recommended Actions:
-
Assess the intestinal permeability of this compound. The Caco-2 cell permeability assay is the gold standard in vitro model for this purpose.
-
If permeability is low, consider formulation strategies that can enhance it. This may involve the use of permeation enhancers, though their use must be carefully evaluated for potential toxicity.
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the thermodynamic solubility of this compound in aqueous media.
Methodology:
-
Add an excess amount of this compound powder to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the suspension at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
The resulting concentration represents the equilibrium solubility of this compound.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine its potential for active transport.
Methodology:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
To measure apical-to-basolateral (A-to-B) permeability, add the this compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
To measure basolateral-to-apical (B-to-A) permeability, add the this compound solution to the basolateral chamber and sample from the apical chamber.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the involvement of active efflux transporters.
Protocol 3: In Vivo Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters and oral bioavailability of a formulated this compound.
Methodology:
-
Use male Sprague-Dawley rats (n=3-5 per group) with jugular vein cannulas for serial blood sampling.
-
Fast the rats overnight before dosing but allow free access to water.
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable IV vehicle (e.g., a solution containing saline, ethanol, and a solubilizing agent like PEG 400) as a bolus dose (e.g., 1 mg/kg) through the tail vein.
-
Oral (PO) Group: Administer the formulated this compound (e.g., a solid dispersion or a lipid-based formulation) via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Visualizations
Caption: CRTH2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for Overcoming Low Bioavailability of this compound.
References
How to prevent MK-8318 precipitation in media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to prevent the precipitation of MK-8318 in cell culture media. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your in vitro experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Encountering precipitation when adding a new compound to your cell culture media can be a frustrating experience. This compound, due to its likely lipophilic nature, may be prone to precipitation in aqueous solutions. This guide provides a step-by-step approach to identify the cause and resolve the issue.
Issue: A precipitate forms in the cell culture medium upon addition of the this compound stock solution.
This is a common issue when a compound dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is introduced into the aqueous environment of cell culture media. The dramatic change in solvent polarity can cause the compound to "crash out" of solution.
Immediate Troubleshooting Steps:
-
Visually Inspect the Stock Solution: Before adding to the media, ensure your this compound stock solution in DMSO is clear and free of any visible particulates. If precipitates are present in the stock, gently warm the vial to 37°C and vortex to redissolve.
-
Review Your Dilution Method: The way you introduce the compound into the media is critical. Direct pipetting of a small volume of concentrated stock into a large volume of cold media is a common cause of precipitation.
Workflow for Preventing Precipitation
Addressing MK-8318 variability in experimental replicates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8318. Our aim is to help you address potential variability in your experimental replicates and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2).[1][2] It is not primarily a β-adrenergic receptor modulator, although it can influence downstream signaling pathways like cAMP.[1][2] Its high affinity for the CRTh2 receptor makes it a valuable tool for studying allergic inflammation and other CRTh2-mediated processes.
Q2: I am seeing significant variability between my experimental replicates. What are the common causes?
A2: Variability in experiments with this compound can arise from several factors. The most common issues are related to compound handling, such as solubility and stability, as well as the specifics of the cell-based assays. Inconsistent cell health, passage number, and receptor expression levels can also contribute to variable results.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to minimize the final concentration of DMSO in your experimental media (typically ≤ 0.1%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Q4: How can I ensure this compound is fully dissolved and not precipitating in my assay?
A4: Poor solubility can be a major source of variability. To ensure complete dissolution, vortex the stock solution thoroughly. When diluting the stock solution into aqueous media, do so in a stepwise manner and vortex between each dilution. Visually inspect the solution for any signs of precipitation. If you suspect precipitation, you can try gentle warming (be cautious of degradation) or sonication. It is also advisable to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide provides structured advice for specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50/Ki Values
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Compound Precipitation | - Prepare fresh dilutions from a newly thawed aliquot for each experiment.- Perform serial dilutions in your assay buffer, ensuring thorough mixing at each step.- Visually inspect for precipitates before adding to the assay plate.- Consider using a solubility-enhancing agent if precipitation persists, but validate its compatibility with your assay. |
| Cell Passage Number & Health | - Use cells within a consistent and narrow passage number range.- Monitor cell viability and morphology regularly.- Ensure cells are in the logarithmic growth phase at the time of the experiment. |
| Variable Receptor Expression | - Regularly check CRTh2 expression levels in your cell line using techniques like flow cytometry or qPCR.- Sub-clone your cell line to obtain a population with more uniform receptor expression. |
| Assay Incubation Time | - Optimize the incubation time for this compound with your cells. Insufficient time may lead to incomplete binding, while excessive time could result in off-target effects or compound degradation. |
Issue 2: High Background Signal or Off-Target Effects
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| High DMSO Concentration | - Ensure the final DMSO concentration in your assay is below 0.1%.- Include a vehicle control (media with the same DMSO concentration but no this compound) in every experiment. |
| Non-specific Binding | - Include a control with a structurally unrelated CRTh2 antagonist to confirm the observed effects are specific to CRTh2 inhibition.- Consider using a blocking agent, such as bovine serum albumin (BSA), in your assay buffer to reduce non-specific binding. |
| Compound Purity | - Verify the purity of your this compound lot using analytical techniques like HPLC-MS.- If possible, obtain a sample from a different supplier to rule out lot-to-lot variability. |
Experimental Protocols
Standard Cell-Based CRTh2 Functional Assay (Calcium Mobilization)
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Cell Culture: Culture a human cell line endogenously expressing the CRTh2 receptor (e.g., Th2 cells, eosinophils) or a recombinant cell line overexpressing CRTh2 in appropriate media.
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Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at an optimized density and allow them to adhere overnight.
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Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Compound Addition: Prepare a serial dilution of this compound in a suitable assay buffer. Add the diluted compound to the cells and incubate for a predetermined time to allow for receptor binding.
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Agonist Stimulation: Add a known CRTh2 agonist (e.g., PGD2) to stimulate the cells.
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Signal Detection: Measure the change in fluorescence intensity over time using a plate reader equipped for kinetic reading.
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Data Analysis: Calculate the dose-response curve for this compound inhibition of the agonist-induced calcium flux to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for addressing variability in this compound experiments.
Caption: Simplified CRTh2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: MK-8318 Interference with Fluorescent Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference caused by the compound MK-8318 in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a small molecule that has been described as a modulator of β-adrenergic receptors. These receptors are involved in various physiological processes, and their signaling is a common subject of study in drug discovery.
Q2: Why might this compound interfere with my fluorescent assay?
Many small molecules can interfere with fluorescence-based assays through several mechanisms[1][2]:
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Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false-positive signals.[2][3]
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Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent probe, leading to a decrease in signal and potentially causing false-negative results.[1][4][5]
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Light Scattering: Precipitated compound can scatter light, which can interfere with assays that rely on fluorescence intensity.[6]
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Non-specific Inhibition or Activation: The compound might interact with assay components other than the intended target, such as the reporter enzyme (e.g., luciferase) or the fluorescent dye itself.
Q3: What are the common types of fluorescent assays that could be affected?
A wide range of homogeneous fluorescence-based assays can be susceptible to compound interference.[1][6] These include:
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Cell Viability Assays (e.g., using resazurin-based dyes)[7]
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Reporter Gene Assays (e.g., Green Fluorescent Protein - GFP)[8][9]
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Fluorescence Resonance Energy Transfer (FRET) Assays[5]
-
Calcium Flux Assays
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal (Potential Autofluorescence)
If you observe an increase in fluorescence in your assay wells containing this compound that is independent of the biological activity you are measuring, you may be encountering compound autofluorescence.
Troubleshooting Steps:
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Blank Measurement: Prepare a plate with your assay buffer and varying concentrations of this compound (without cells or other assay reagents). Read the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Spectral Scan: If your plate reader has the capability, perform a spectral scan of this compound to determine its excitation and emission profile. This will help you understand if there is an overlap with your assay's fluorophore.
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Use a Red-Shifted Dye: If significant autofluorescence is detected, consider switching to a fluorescent dye that excites and emits at longer wavelengths (red-shifted), as compound autofluorescence is often more pronounced at lower wavelengths.[6]
-
Counter-screen: Perform a counter-screen with a cell line or assay system that does not contain the target of interest to see if this compound still produces a signal.
Issue 2: Unexpected Decrease in Fluorescence Signal (Potential Quenching)
A decrease in fluorescence signal in the presence of this compound that is not due to a biological effect could be caused by fluorescence quenching.
Troubleshooting Steps:
-
Quenching Control Experiment: In a cell-free system, mix your fluorescent dye or protein with your assay buffer. Add this compound at various concentrations and measure the fluorescence. A dose-dependent decrease in signal suggests quenching.
-
Pre-read vs. Post-read: For cell-based assays, if experimentally feasible, measure the fluorescence of your cells after loading the dye but before adding this compound (pre-read). Then, add the compound and measure again (post-read). This can help distinguish quenching from a true biological effect.
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Change the Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Testing an alternative fluorescent probe with a different chemical structure may mitigate the issue.
Issue 3: Inconsistent or Noisy Data
Inconsistent data or high variability between replicate wells containing this compound might be due to compound precipitation.
Troubleshooting Steps:
-
Solubility Assessment: Visually inspect the wells containing the highest concentrations of this compound for any signs of precipitation. You can also measure light scatter in a plate reader.
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Adjust Compound Concentration: If solubility is an issue, lower the maximum concentration of this compound used in the assay.
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Modify Assay Buffer: In some cases, adding a small amount of a non-ionic detergent (e.g., Tween-20) or adjusting the pH of the assay buffer can improve compound solubility. Ensure any buffer modifications do not negatively impact your assay's performance.
Data Presentation
Table 1: Hypothetical Autofluorescence Profile of this compound
| Concentration of this compound (µM) | Fluorescence Intensity (RFU) at 485/520 nm |
| 0 (Buffer Only) | 50 |
| 1 | 250 |
| 5 | 1200 |
| 10 | 3500 |
| 25 | 8000 |
| 50 | 15000 |
Table 2: Hypothetical Quenching Effect of this compound on Fluorescein
| Concentration of this compound (µM) | Fluorescein Signal (% of Control) |
| 0 | 100% |
| 1 | 95% |
| 5 | 80% |
| 10 | 65% |
| 25 | 40% |
| 50 | 20% |
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
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Prepare Compound Dilutions: Serially dilute this compound in the assay buffer to be used in the main experiment. Include a buffer-only control.
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Plate Preparation: Dispense the compound dilutions into a multi-well plate (e.g., 96-well or 384-well) matching the plate type used for your assay.
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Fluorescence Measurement: Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.
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Data Analysis: Subtract the average fluorescence of the buffer-only control from all wells. Plot the background-subtracted relative fluorescence units (RFU) against the concentration of this compound.
Protocol 2: In Vitro Quenching Assay
-
Prepare Reagents:
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Prepare a solution of your fluorescent probe (e.g., fluorescein) in assay buffer at the final concentration used in your assay.
-
Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentrations.
-
-
Assay Setup: In a multi-well plate, mix equal volumes of the fluorescent probe solution and the 2x this compound dilutions.
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Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
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Fluorescence Measurement: Read the fluorescence of the plate.
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Data Analysis: Normalize the fluorescence signal of the wells containing this compound to the average signal of the wells without the compound. Plot the percentage of signal remaining against the concentration of this compound.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Generalized β-adrenergic receptor signaling pathway.
References
- 1. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorescence Quenching by Redox Molecular Pumping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 6. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based methods for measuring target interference by CRISPR-Cas systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Profile of MK-8318: A Comparative Analysis with Other CRTh2 Antagonists
For Immediate Release
This guide provides a detailed in vitro comparison of MK-8318, a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2), with other notable CRTh2 antagonists. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the performance of these compounds in preclinical settings.
The CRTh2 receptor, a G protein-coupled receptor for prostaglandin (B15479496) D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Antagonism of this receptor is a promising therapeutic strategy to mitigate the effects of type 2 inflammation, which involves the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes.[2]
Comparative Analysis of In Vitro Potency and Affinity
The in vitro activity of this compound and other CRTh2 antagonists has been characterized using various assays, primarily focused on receptor binding affinity and functional inhibition of cellular responses. The following tables summarize the available quantitative data for these compounds. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
Table 1: Receptor Binding Affinity of CRTh2 Antagonists
| Compound | Assay Type | Species | K_i_ (nM) | K_D_ (nM) | IC_50_ (nM) |
| This compound | Radioligand Binding | Human | 5.0 | - | - |
| Fevipiprant (QAW039) | Radioligand Binding | Human | - | 1.1 | - |
| OC000459 | Not Specified | Human | 13 | - | - |
| AZD1981 | Radioligand Binding | Human | - | - | 4 |
| Ramatroban | Radioligand Binding | Human | 290 | 7.2 | - |
| TM30089 (CAY10471) | Competition Binding | Human | 0.60 | - | - |
| BI 671800 | PGD2 Binding | Human | - | - | 4.5 |
K_i_ (Inhibition Constant) and K_D_ (Dissociation Constant) are measures of binding affinity, with lower values indicating higher affinity. IC_50_ (Half-maximal Inhibitory Concentration) in binding assays reflects the concentration of a drug that is required for 50% inhibition of radioligand binding.
Table 2: Functional Antagonism of CRTh2-Mediated Responses
| Compound | Assay Type | Cell Type | IC_50_ (nM) |
| This compound | β-arrestin Recruitment | Not Specified | 3.5 |
| This compound | cAMP Inhibition | Not Specified | 8.0 |
| Fevipiprant (QAW039) | Eosinophil Shape Change | Human Whole Blood | 0.44 |
| AZD1981 | Functional Assays | Not Specified | 8.5 - 50 |
| TM30089 (CAY10471) | cAMP Inhibition | Not Specified | 1.2 |
| BI 671800 | PGD2 Binding | Mouse | 3.7 |
Functional IC_50_ values represent the concentration of an antagonist required to inhibit 50% of the cellular response mediated by CRTh2 activation (e.g., calcium mobilization, shape change, or inhibition of cAMP production).
Key In Vitro Experimental Methodologies
The characterization of CRTh2 antagonists typically involves a panel of in vitro assays to determine their binding affinity, potency, and mechanism of action. Below are detailed protocols for the key experiments cited.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a compound to the CRTh2 receptor.
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to the CRTh2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of the radiolabeled ligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined. The inhibition constant (K_i_) is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Calcium Mobilization Assay
Activation of the Gq-coupled CRTh2 receptor by PGD2 leads to an increase in intracellular calcium concentration. This assay measures the ability of an antagonist to block this response.
Objective: To assess the functional antagonism of a test compound by measuring its effect on PGD2-induced intracellular calcium mobilization.
General Protocol:
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Cell Preparation: Cells expressing the CRTh2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGD2.
-
Signal Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorescence plate reader.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the PGD2-induced calcium response (IC_50_) is calculated.
Eosinophil Shape Change and Chemotaxis Assays
These assays assess the ability of an antagonist to inhibit the physiological responses of primary inflammatory cells mediated by CRTh2 activation.
Objective: To determine the potency of a test compound in inhibiting PGD2-induced eosinophil shape change or migration.
General Protocol (Eosinophil Shape Change):
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Cell Isolation: Eosinophils are isolated from human peripheral blood.
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Compound Incubation: The isolated eosinophils are pre-incubated with various concentrations of the antagonist.
-
Agonist Stimulation: The cells are then stimulated with PGD2.
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Analysis: The change in cell morphology from a round to an elongated, polarized shape is quantified, often by flow cytometry based on changes in forward scatter.
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Data Analysis: The IC_50_ value is determined as the concentration of antagonist that inhibits 50% of the maximal shape change response.
General Protocol (Eosinophil Chemotaxis):
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Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, with a chemoattractant (PGD2) placed in the lower chamber and eosinophils, pre-incubated with the antagonist, in the upper chamber, separated by a microporous membrane.
-
Incubation: The chamber is incubated to allow for cell migration towards the chemoattractant.
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Quantification: The number of cells that have migrated to the lower chamber is counted.
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Data Analysis: The IC_50_ is calculated as the concentration of antagonist that reduces PGD2-induced migration by 50%.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and processes described, the following diagrams have been generated using the DOT language.
CRTh2 Receptor Signaling Pathway
General Experimental Workflow
References
A Comparative Analysis of MK-8318 and Fevipiprant for the Treatment of Asthma
An objective guide for researchers and drug development professionals on the efficacy of two CRTh2 receptor antagonists.
Asthma, a chronic inflammatory disease of the airways, affects millions worldwide. A key pathway implicated in the eosinophilic inflammation characteristic of allergic asthma is the prostaglandin (B15479496) D2 (PGD2) signaling cascade, primarily through its interaction with the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTh2). Antagonism of this receptor has been a promising therapeutic strategy to mitigate the inflammatory response. This guide provides a detailed comparison of two such antagonists: MK-8318, a preclinical candidate from Merck, and fevipiprant (B1672611) (QAW039), a compound developed by Novartis that reached late-stage clinical trials.
Mechanism of Action: Targeting the Allergic Inflammatory Cascade
Both this compound and fevipiprant are small molecule antagonists of the CRTh2 receptor.[1] Fevipiprant is a selective and reversible competitive antagonist of the DP2 receptor (another name for CRTh2).[1] This receptor is expressed on a variety of immune cells central to the allergic inflammatory cascade, including T-helper 2 (Th2) cells, eosinophils, and basophils.[2][3]
The binding of PGD2 to the CRTh2 receptor triggers a signaling cascade that promotes the chemotaxis, activation, and survival of these inflammatory cells in the airways.[1] This leads to hallmark features of asthma, such as eosinophilic inflammation, airway hyperresponsiveness, and mucus production.[4][5] By blocking the CRTh2 receptor, both this compound and fevipiprant aim to inhibit these downstream effects of PGD2, thereby reducing airway inflammation and alleviating asthma symptoms.[1]
Caption: PGD2-CRTh2 signaling pathway and point of intervention.
Comparative Efficacy: Preclinical Promise vs. Clinical Reality
A direct comparison of the efficacy of this compound and fevipiprant is challenging due to the disparity in their developmental stages and the availability of public data. Fevipiprant has undergone extensive clinical investigation, while this compound remains a preclinical candidate with limited publicly accessible efficacy data.
Fevipiprant: A Clinically-Evaluated Antagonist
Fevipiprant demonstrated promising results in early to mid-stage clinical trials. In a Phase II study involving patients with moderate-to-severe asthma and sputum eosinophilia, fevipiprant significantly reduced sputum eosinophil counts and improved lung function.[6] However, these encouraging findings did not translate into clinical success in the subsequent large-scale Phase III trials (LUSTER-1 and LUSTER-2).[7] In these studies, fevipiprant failed to meet the primary endpoint of a significant reduction in the annual rate of moderate-to-severe asthma exacerbations compared to placebo.[7] Consequently, Novartis discontinued (B1498344) the development of fevipiprant for asthma in 2019.[7]
| Efficacy Endpoint | Fevipiprant (Phase II Trial) [6] | Fevipiprant (Phase III LUSTER Trials) [7] | This compound |
| Sputum Eosinophil Count | Significant reduction from 5.4% to 1.1% over 12 weeks. | Not the primary endpoint; earlier studies showed reductions. | Data not publicly available. |
| Lung Function (FEV1) | Statistically significant improvements observed. | No significant improvement compared to placebo. | Data not publicly available. |
| Asthma Exacerbation Rate | Not the primary endpoint of early trials. | Failed to show a clinically relevant reduction compared to placebo. | Data not publicly available. |
| Development Status | Discontinued for asthma. | Discontinued for asthma. | Preclinical. |
This compound: A Preclinical Candidate
This compound is described as a potent and selective CRTh2 receptor antagonist identified as a preclinical candidate.[8] It is noted to have a favorable pharmacokinetic profile suitable for once-daily oral dosing.[1][8] However, to date, no specific preclinical or clinical data demonstrating its efficacy in animal models of asthma or in human subjects has been published in the public domain. Its development status remains undisclosed.
Experimental Protocols and Methodologies
The evaluation of a novel anti-asthma therapeutic like a CRTh2 antagonist follows a structured path from preclinical assessment to multi-phase clinical trials. While specific protocols for this compound are not available, the methodology employed for the fevipiprant clinical trials serves as a representative example.
Representative Clinical Trial Protocol: The LUSTER Program
The LUSTER-1 and LUSTER-2 Phase III trials were randomized, double-blind, placebo-controlled, parallel-group studies designed to evaluate the efficacy and safety of fevipiprant over 52 weeks in patients with severe asthma.
-
Patient Population: Patients aged 12 years and older with uncontrolled severe asthma, despite being on high-dose inhaled corticosteroids and at least one other controller medication. A key sub-group analysis was planned for patients with high blood eosinophil counts.
-
Intervention: Patients were randomized to receive fevipiprant (at doses of 150 mg or 450 mg) or a matching placebo, administered orally once daily, in addition to their standard-of-care asthma therapy.
-
Primary Endpoint: The primary efficacy outcome was the annualized rate of moderate-to-severe asthma exacerbations.
-
Secondary Endpoints: These included changes in lung function (pre-bronchodilator FEV1), asthma control (as measured by the Asthma Control Questionnaire - ACQ), and health-related quality of life.
-
Biomarker Analysis: Sputum and blood eosinophil counts were measured to assess the biological effect of the drug on the target inflammatory pathway.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. researchgate.net [researchgate.net]
- 3. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] CRTH2 antagonists in asthma: current perspectives | Semantic Scholar [semanticscholar.org]
- 7. US20130053719A1 - Asthma monitoring device - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Prostaglandin D2 Receptor Antagonists: MK-8318 and Laropiprant
A Comparative Analysis of Two Distinct Strategies for Modulating the Prostaglandin (B15479496) D2 Signaling Pathway in Inflammation and Vasodilation.
This guide provides a detailed comparison of MK-8318 and laropiprant (B1674511), two drug candidates that target the prostaglandin D2 (PGD2) signaling pathway. While both compounds interact with receptors for PGD2, a key lipid mediator in inflammatory processes, they were designed with distinct therapeutic goals, targeting different receptor subtypes. This document serves as a resource for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles, mechanisms of action, and supporting experimental data.
Prostaglandin D2 is a major cyclooxygenase metabolite released by mast cells and other immune cells. It exerts its biological effects by binding to two distinct G protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] These two receptors often mediate opposing or distinct effects. Activation of DP1 is typically associated with vasodilation and the inhibition of cell migration, whereas CRTH2 activation promotes the migration and activation of key allergic inflammatory cells like T-helper 2 (Th2) lymphocytes, eosinophils, and basophils.[1]
This guide will explore laropiprant (MK-0524), a selective DP1 receptor antagonist developed to counteract niacin-induced flushing, and this compound, a selective CRTH2 antagonist investigated for the treatment of asthma.
Mechanism of Action and Signaling Pathways
Laropiprant (MK-0524): A Selective DP1 Receptor Antagonist
Laropiprant was developed to mitigate the common and often dose-limiting side effect of flushing associated with niacin (nicotinic acid) therapy for dyslipidemia.[2] Niacin, while effective at modulating lipid profiles, triggers the release of PGD2 from dermal Langerhans cells.[3][4] This PGD2 then binds to DP1 receptors on the smooth muscle cells of dermal blood vessels, causing vasodilation that manifests as skin redness, warmth, and itching.[4][5] Laropiprant acts as a potent and selective antagonist of the DP1 receptor, competitively blocking the binding of PGD2 and thereby preventing the downstream signaling cascade that leads to vasodilation.[5][6] Interestingly, some studies have also classified laropiprant as an inverse agonist, as it can reduce the basal signaling activity of the DP1 receptor.[3][7]
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A prostaglandin D2 receptor antagonist modifies experimental asthma in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MK 0524 | 571170-77-9 [chemicalbook.com]
- 4. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inverse Agonist and Pharmacochaperone Properties of MK-0524 on the Prostanoid DP1 Receptor | PLOS One [journals.plos.org]
Validating In Vivo Efficacy of MK-8189 Through Ex Vivo Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo and ex vivo data for MK-8189, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of schizophrenia.[1][2] By objectively presenting supporting experimental data and detailed methodologies, this document aims to facilitate the validation of in vivo findings with robust ex vivo analyses.
Introduction to MK-8189 and PDE10A Inhibition
MK-8189 is a novel therapeutic agent that targets PDE10A, an enzyme highly expressed in the medium spiny neurons of the striatum.[1] PDE10A plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[2] Inhibition of PDE10A leads to an increase in these second messengers, which is hypothesized to ameliorate the dysfunctional striatal activity associated with schizophrenia.[2][3] Preclinical in vivo studies have demonstrated the antipsychotic-like and pro-cognitive effects of MK-8189.[2][4] This guide outlines key ex vivo methods to corroborate these systemic effects at a molecular and cellular level within the target brain region.
Data Presentation: In Vivo vs. Ex Vivo Readouts
The following tables summarize the quantitative data from representative in vivo and ex vivo studies of MK-8189 and other PDE10A inhibitors, providing a clear comparison of their effects.
Table 1: In Vivo Behavioral Outcomes of MK-8189 Administration in Rodent Models
| Behavioral Assay | Animal Model | MK-8189 Dose Range (mg/kg, p.o.) | Key Findings | Reference |
| MK-801-Induced Hyperactivity | Rat | 0.25 - 0.75 | Significant reduction in distance traveled compared to vehicle + MK-801 group. | [2][4] |
| Conditioned Avoidance Responding | Rat | ≥ ~48% PDE10A Enzyme Occupancy | Significant decrease in avoidance behavior. | [1][3] |
| Novel Object Recognition | Rat | 0.16 - 0.25 | Significant improvement in recognition index compared to vehicle-treated animals. | [2][4] |
| Prepulse Inhibition Deficit | Rat | ≥ ~47% PDE10A Enzyme Occupancy | Significant reversal of MK-801-induced deficit. | [1] |
Table 2: Ex Vivo Validation of MK-8189 Target Engagement and Downstream Signaling in Rat Striatum
| Ex Vivo Assay | Parameter Measured | MK-8189 Treatment | Key Findings | Reference |
| Competitive Enzyme Immunoassay | cGMP Levels | Oral administration | Significant increase in striatal cGMP levels. | [1][5] |
| Western Blot | Phosphorylated GluR1 (pGluR1) | Oral administration | Significant increase in striatal pGluR1 levels. | [1][5] |
| Quantitative PCR (qPCR) | mRNA levels of Substance P and Enkephalin | Oral administration | Significant elevation in mRNA, indicating activation of both direct and indirect pathways. | [1][3] |
| Radioligand Binding | PDE10A Enzyme Occupancy | 0.1 - 10 mg/kg, p.o. | Dose-dependent displacement of [3H]MK-8193; 50% occupancy at 52 nM plasma concentration. | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo and ex vivo experiments are provided below to enable replication and further investigation.
In Vivo Experimental Protocol: MK-801-Induced Hyperactivity in Rats
-
Animals: Male Wistar-Hannover rats are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Administration: MK-8189 is dissolved in an appropriate vehicle and administered orally (p.o.) at doses ranging from 0.25 to 0.75 mg/kg. A vehicle control group is also included.
-
Induction of Hyperactivity: 30 minutes after MK-8189 or vehicle administration, rats are injected with the NMDA receptor antagonist MK-801 (e.g., 0.3 mg/kg, i.p.) to induce hyperlocomotion, a model for psychosis-like behavior. A control group receives vehicle instead of MK-801.
-
Behavioral Assessment: Immediately following the MK-801 injection, rats are placed in open-field arenas. Locomotor activity, including total distance traveled, is recorded for a period of 60-90 minutes using an automated tracking system.
-
Data Analysis: The total distance traveled is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in distance traveled in the MK-8189 + MK-801 group compared to the vehicle + MK-801 group indicates antipsychotic-like efficacy.
Ex Vivo Experimental Protocol: Western Blot for pGluR1 in Rat Striatum
-
Tissue Collection: Following in vivo treatment with MK-8189 or vehicle and a defined post-dose interval (e.g., 1-2 hours), rats are euthanized. The brains are rapidly extracted and placed in an ice-cold brain matrix.
-
Striatal Dissection: The striatum is dissected from both hemispheres on an ice-cold plate. The tissue is immediately snap-frozen in liquid nitrogen and stored at -80°C until further processing.
-
Protein Extraction: The frozen striatal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated GluR1 (pGluR1). A primary antibody against total GluR1 and a loading control protein (e.g., GAPDH or β-actin) are used on separate blots or after stripping the initial antibody for normalization.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the pGluR1 bands is quantified using densitometry software and normalized to the total GluR1 and/or the loading control. Statistical analysis is performed to compare the levels of pGluR1 between the MK-8189 and vehicle-treated groups.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway and a logical workflow for validating in vivo results with ex vivo analysis.
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
MK-8318: A Comparative Analysis of its Cross-reactivity with Prostaglandin Receptors
For Researchers, Scientists, and Drug Development Professionals
MK-8318 is a potent and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as the prostaglandin (B15479496) D2 receptor 2 (DP2).[1][2][3] With a binding affinity (Ki) of 5.0 nM for the CRTh2 receptor, this compound has been investigated for its potential in treating inflammatory conditions such as asthma.[1][3] This guide provides a comparative analysis of the cross-reactivity of this compound with other prostaglandin receptors, supported by available experimental data and detailed methodologies.
Selectivity Profile of this compound
The efficacy of a targeted drug molecule is critically dependent on its selectivity for the intended receptor over other related receptors. In the case of this compound, its primary target is the CRTh2 (DP2) receptor. To assess its selectivity, cross-reactivity studies are typically performed against a panel of other prostanoid receptors, including other prostaglandin D receptors (DP1) and the various prostaglandin E receptors (EP1, EP2, EP3, EP4), as well as prostaglandin F receptors (FP), prostacyclin receptors (IP), and thromboxane (B8750289) receptors (TP).
While the seminal publication on the discovery of this compound by Huang et al. establishes it as a "potent and selective" CRTh2 antagonist, a comprehensive, publicly available dataset detailing its binding affinities or functional activities across the full panel of prostaglandin receptors remains limited.[2] The primary focus of published data is its high affinity for the CRTh2 receptor.
Table 1: Binding Affinity and Functional Activity of this compound
| Target | Parameter | Value |
| CRTh2 (DP2) Receptor | Ki | 5.0 nM [1][3] |
| β-arrestin Recruitment | IC50 | 3.5 ± 2.1 nM[3] |
| cAMP Inhibition | IC50 | 8.0 ± 6.8 nM[3] |
| CYP3A4 | IC50 | 50 µM[3] |
| CYP2C9 | IC50 | 50 µM[3] |
| CYP2D6 | IC50 | 50 µM[3] |
Note: The data on β-arrestin and cAMP inhibition reflect the functional antagonism of the CRTh2 receptor's signaling pathways. The data on CYP enzymes indicate off-target effects at significantly higher concentrations, suggesting a favorable therapeutic window.
Prostaglandin Receptor Signaling Pathways
To understand the importance of selectivity, it is crucial to consider the distinct signaling pathways initiated by different prostaglandin receptors. The diagram below illustrates the signaling cascade of the CRTh2 (DP2) receptor, the primary target of this compound, in contrast to the DP1 receptor.
Caption: Signaling pathways of the CRTh2 (DP2) and DP1 receptors for Prostaglandin D2.
Experimental Protocols
The determination of binding affinities and functional activities is critical for assessing the cross-reactivity of a compound. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki determination)
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
-
Membrane Preparation: Cell lines stably expressing the prostaglandin receptor of interest (e.g., HEK293 cells transfected with the human CRTh2 gene) are cultured and harvested. The cell membranes are isolated through a series of centrifugation and homogenization steps.
-
Assay Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-PGD₂) is incubated with the prepared cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays (for IC50 determination)
Functional assays measure the effect of a compound on the downstream signaling of a receptor upon its activation by an agonist. For an antagonist like this compound, these assays measure its ability to block the agonist-induced response.
β-Arrestin Recruitment Assay:
-
Cell Line: A cell line engineered to express the target receptor (e.g., CRTh2) fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component is used.
-
Assay Procedure: Cells are incubated with a known agonist of the receptor (e.g., PGD₂) in the presence of varying concentrations of the antagonist (this compound).
-
Detection: Agonist-induced receptor activation leads to the recruitment of β-arrestin, bringing the two parts of the reporter system together and generating a detectable signal (e.g., a chemiluminescent signal).
-
Data Analysis: The ability of the antagonist to inhibit this signal is measured, and the IC50 value is determined.
cAMP Inhibition Assay:
-
Cell Line: A cell line expressing the Gi-coupled receptor of interest (CRTh2) is used.
-
Assay Procedure: Cells are pre-treated with forskolin (B1673556) (an activator of adenylyl cyclase) to induce cAMP production. The cells are then incubated with a receptor agonist (e.g., PGD₂) and varying concentrations of the antagonist (this compound).
-
Detection: The intracellular levels of cAMP are measured using a suitable detection kit, often based on competitive immunoassay principles (e.g., HTRF or ELISA).
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is quantified to determine the IC50 value.
Caption: A typical experimental workflow for assessing the cross-reactivity of a receptor antagonist.
Conclusion
This compound is a highly potent antagonist of the CRTh2 (DP2) receptor. The available data on its activity against key downstream signaling molecules and its significantly lower potency against certain off-target enzymes underscore its selectivity. However, a comprehensive public dataset comparing its binding affinities and functional activities across the full spectrum of prostaglandin receptors is needed for a complete cross-reactivity profile. The experimental methodologies outlined provide a framework for how such data is generated, ensuring a robust evaluation of selectivity for drug development professionals.
References
In Vivo Therapeutic Window of MK-8189: A Comparative Analysis
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo validation of the therapeutic window for MK-8189, a novel phosphodiesterase 10A (PDE10A) inhibitor, with the established atypical antipsychotic, risperidone (B510). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the landscape of schizophrenia treatment.
Executive Summary
MK-8189 is a potent and selective PDE10A inhibitor under investigation for the treatment of schizophrenia.[1] Its mechanism of action, which involves modulating striatal signaling, offers a potential alternative to existing antipsychotics.[2] Preclinical and clinical studies have aimed to define a therapeutic window that maximizes efficacy while minimizing adverse effects. This guide synthesizes available in vivo data to compare the performance of MK-8189 against risperidone, a widely used atypical antipsychotic that primarily acts as a dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonist.[3]
Mechanism of Action: A Tale of Two Pathways
MK-8189's therapeutic approach centers on the inhibition of the PDE10A enzyme, which is highly expressed in the striatal medium spiny neurons.[1] This inhibition leads to an increase in the intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] The elevation of these cyclic nucleotides is thought to mimic the effects of dopamine D1 receptor agonists and D2 receptor antagonists, thereby normalizing dysfunctional striatal output implicated in schizophrenia.[5][6]
In contrast, risperidone exerts its effects through direct antagonism of dopamine D2 receptors and serotonin 5-HT2A receptors.[3] This dual antagonism is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia.[3]
Preclinical In Vivo Validation
The therapeutic window of MK-8189 was initially explored in rodent and non-human primate models. These studies were crucial in establishing proof-of-concept and guiding dose selection for clinical trials.
Key Preclinical Efficacy Models:
-
Conditioned Avoidance Responding (CAR) Assay: This model assesses antipsychotic-like activity by measuring a drug's ability to suppress a learned avoidance response to an aversive stimulus. MK-8189 demonstrated a significant reduction in avoidance behavior in rats at a PDE10A enzyme occupancy (EO) of over 48%.[1]
-
Prepulse Inhibition (PPI) Assay: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. MK-8189 was shown to reverse deficits in PPI induced by MK-801 in rats at a PDE10A EO of approximately 47% and higher.[1]
-
Cognitive Performance in Rhesus Monkeys: In a model of cognitive impairment, MK-8189 attenuated a ketamine-induced deficit in an object retrieval task at a PDE10A EO of around 29%.[1][7]
These preclinical findings suggested a therapeutic window for MK-8189, with antipsychotic-like and pro-cognitive effects observed at specific levels of PDE10A occupancy.
Clinical Validation: A Head-to-Head Comparison
A key clinical study for evaluating the therapeutic window of MK-8189 is the Phase 2a, randomized, double-blind, placebo- and active-controlled trial (NCT03055338).[5] This study compared once-daily MK-8189 (12 mg) to placebo and risperidone (6 mg) in adults experiencing an acute episode of schizophrenia.[5]
Efficacy Comparison
| Parameter | MK-8189 (12 mg) | Risperidone (6 mg) | Placebo |
| PANSS Total Score (Change from Baseline at 4 Weeks) | -4.7 (trend towards improvement, P=0.074)[5] | -7.3 (superior to placebo, P=0.033)[5] | - |
| PANSS Positive Subscale Score (Change from Baseline at 4 Weeks) | -2.2 (nominally significant vs. placebo, P=0.011)[5] | Not Reported | - |
Safety and Tolerability Comparison
| Adverse Event Profile | MK-8189 (12 mg) | Risperidone (6 mg) |
| Discontinuation due to Adverse Events | <10%[5] | Not Reported |
| Extrapyramidal Symptoms (EPS) | Occurred, but were mostly mild and transient.[5] | Known to cause EPS, including acute dystonia, akathisia, and parkinsonism.[8] |
| Weight Change | Reduced body weight compared to placebo.[5] | Increased body weight compared to placebo.[5] |
| Hyperprolactinemia | Not reported as a significant effect. | A common adverse effect.[9] |
Experimental Protocols
Preclinical: Conditioned Avoidance Responding (CAR) Assay in Rats
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.
-
Procedure:
-
Acclimation: Rats are habituated to the shuttle box.
-
Training: A conditioned stimulus (CS), such as a tone or light, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation.
-
Testing: After drug administration (e.g., MK-8189 or vehicle), the number of successful avoidance responses is recorded. A decrease in avoidance responses without a corresponding increase in escape failures (failing to move after the shock starts) is indicative of antipsychotic-like activity.[10]
-
Clinical: Phase 2a Trial (NCT03055338) Protocol Summary
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled inpatient trial.[5]
-
Participants: Adults with an acute episode of schizophrenia.
-
Intervention: Participants were randomized in a 2:2:1 ratio to receive once-daily oral doses of MK-8189 (12 mg), placebo, or risperidone (6 mg) for 4 weeks.[5]
-
Primary Outcome: The primary efficacy measure was the change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS) at week 4.[5]
-
Safety Assessments: Monitoring of adverse events, including extrapyramidal symptoms, and changes in weight and laboratory parameters.
Conclusion
The in vivo validation of MK-8189 has established a potential therapeutic window with a distinct profile compared to the established antipsychotic, risperidone. Preclinical studies demonstrated efficacy in models of psychosis and cognitive impairment at specific PDE10A enzyme occupancy levels. The Phase 2a clinical trial provided initial evidence of antipsychotic effects in humans, with a favorable safety profile concerning weight gain and a low rate of discontinuation due to adverse events. While risperidone showed a stronger effect on the PANSS total score in this trial, MK-8189's impact on the PANSS positive subscale and its distinct side-effect profile highlight its potential as a novel therapeutic option. Further clinical trials with varying doses of MK-8189 will be essential to fully delineate its therapeutic window and confirm its efficacy and safety in a broader patient population.
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are PDE10A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Depicting Risperidone Safety Profiles in Clinical Trials Across Different Diagnoses Using a Dopamine D2-Based Pharmacological Class Effect Query Defined by FAERS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Risperidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Risperidone-Induced Adverse Drug Reactions and Role of DRD2 (–141 C Ins/Del) and 5HTR2C (–759 C>T) Genetic Polymorphisms in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Comparative Analysis of MK-8318 and Ramatroban: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of MK-8318 and ramatroban (B1678793), focusing on their mechanisms of action, receptor binding affinities, functional potencies, and the signaling pathways they modulate. The information is supported by experimental data and detailed methodologies to aid in the evaluation of these compounds for therapeutic development.
Introduction
This compound and ramatroban are both small molecule antagonists targeting prostaglandin (B15479496) receptors, which are key players in inflammatory and allergic responses. However, their pharmacological profiles differ significantly. This compound is a potent and selective antagonist of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2). Ramatroban, on the other hand, exhibits a dual mechanism of action, antagonizing both the CRTH2 receptor and the thromboxane (B8750289) A2 (TXA2) receptor (TP). This fundamental difference in target engagement dictates their distinct biological effects and potential therapeutic applications.
Mechanism of Action
This compound acts as a selective antagonist of the CRTH2 receptor.[1][2] By blocking this receptor, this compound is designed to inhibit the pro-inflammatory actions of prostaglandin D2 (PGD2), a key mediator in allergic asthma and other inflammatory conditions. The binding of PGD2 to CRTH2 on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils triggers a cascade of events including cell migration, activation, and the release of pro-inflammatory cytokines. This compound's antagonism of CRTH2 aims to mitigate these responses.
Ramatroban is a dual antagonist, targeting both the thromboxane A2 (TXA2) receptor (TP) and the CRTH2 receptor.[3] Its action on the TP receptor inhibits the effects of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[3][4] Simultaneously, its antagonism of the CRTH2 receptor blocks the pro-inflammatory signaling of PGD2.[3][4] This dual activity suggests that ramatroban may have a broader spectrum of effects, addressing both thrombotic and inflammatory pathways.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and ramatroban, providing a direct comparison of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinity (Ki/Kd)
| Compound | Target Receptor | Binding Affinity (Ki/Kd) | Species |
| This compound | CRTH2/DP2 | 5.0 nM (Ki)[1][2] | Not Specified |
| Ramatroban | TP | 10 - 13 nM (Ki)[5] | Not Specified |
| CRTH2/DP2 | 290 nM (Ki)[6][7] | Human[6] | |
| CRTH2/DP2 | 7.2 nM (Kd)[8] | Not Specified |
Table 2: Functional Potency (IC50)
| Compound | Assay | Target | IC50 |
| This compound | β-arrestin recruitment | CRTH2/DP2 | 3.5 ± 2.1 nM[1][2] |
| cAMP inhibition | CRTH2/DP2 | 8.0 ± 6.8 nM[1][2] | |
| Ramatroban | [3H]PGD2 Binding Inhibition | CRTH2/DP2 | 100 nM[4][5] |
| PGD2-induced Ca2+ Mobilization | CRTH2/DP2 | 30 nM[5] | |
| PGD2-induced Eosinophil Migration | CRTH2/DP2 | 170 nM[4][5] |
Signaling Pathways
The signaling pathways modulated by this compound and ramatroban are crucial to understanding their cellular effects.
CRTH2/DP2 Signaling Pathway
The CRTH2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Activation of this pathway by PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately promotes the migration and activation of inflammatory cells like eosinophils and Th2 lymphocytes. This compound, as a selective antagonist, blocks this pathway. Ramatroban also antagonizes this receptor, albeit with a lower affinity compared to its action on the TP receptor.
Thromboxane A2 (TP) Receptor Signaling Pathway
The TP receptor, another GPCR, primarily couples to the Gq alpha subunit. Upon activation by TXA2, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These events are central to platelet aggregation and vasoconstriction. Ramatroban's antagonism of the TP receptor inhibits these downstream effects.
Experimental Protocols
In Vitro Assays
1. Receptor Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
-
Methodology: This assay typically involves the use of cell membranes prepared from cells overexpressing the target receptor (e.g., HEK293 cells). A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. The amount of radiolabeled ligand that is displaced by the test compound is measured, allowing for the calculation of the inhibitory constant (Ki).[4][9]
2. cAMP Functional Assay (General Protocol)
-
Objective: To measure the effect of a compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger.
-
Methodology: Cells expressing the target GPCR are treated with the test compound. For Gi-coupled receptors like CRTH2, an agonist is added to inhibit adenylyl cyclase and reduce cAMP levels. The antagonist's ability to reverse this inhibition is measured. For Gs-coupled receptors, the antagonist's ability to block agonist-induced cAMP production is assessed. cAMP levels are typically quantified using commercially available kits, such as those based on bioluminescence or fluorescence resonance energy transfer (FRET).[10][11][12][13][14]
3. Calcium Mobilization Assay (General Protocol)
-
Objective: To measure changes in intracellular calcium concentration following receptor activation.
-
Methodology: This assay is used for Gq-coupled receptors like the TP receptor. Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, intracellular calcium is released from the endoplasmic reticulum, leading to an increase in fluorescence. The ability of an antagonist to block this agonist-induced fluorescence increase is measured using a fluorescence plate reader.[15][16][17][18]
In Vivo Models
1. Sheep Model of Airway Hyperresponsiveness
-
Objective: To evaluate the efficacy of a compound in reducing airway hyperresponsiveness, a hallmark of asthma.
-
Methodology: Allergic sheep, often naturally sensitized to Ascaris suum antigen, are challenged with the allergen to induce early and late-phase bronchoconstriction and airway hyperresponsiveness.[19][20][21] The test compound is administered (e.g., via intravenous infusion) before the allergen challenge. Airway mechanics, such as lung resistance and dynamic compliance, are measured to assess the compound's ability to block the allergic response.[1][2][22]
2. Ovalbumin-Sensitized Brown Norway Rat Model
-
Objective: To assess the anti-inflammatory effects of a compound in a model of allergic airway inflammation.
-
Methodology: Brown Norway rats are sensitized to ovalbumin (OVA), a common allergen, typically through intraperitoneal injections or oral gavage.[23][24][25][26] Following sensitization, the rats are challenged with an OVA aerosol to induce an inflammatory response in the lungs, characterized by the influx of eosinophils and other inflammatory cells into the bronchoalveolar lavage (BAL) fluid. The test compound is administered orally or by other routes before the OVA challenge, and its effect on the cellular composition of the BAL fluid and lung function is evaluated.[1][2]
Experimental Workflow Diagram
Conclusion
This compound and ramatroban represent two distinct approaches to targeting prostaglandin-mediated inflammation. This compound is a highly potent and selective CRTH2 antagonist, making it a focused agent for diseases where PGD2-driven inflammation is a primary driver, such as allergic asthma. Ramatroban, with its dual antagonism of both CRTH2 and TP receptors, offers a broader mechanism of action that could be beneficial in complex conditions involving both inflammation and thrombosis. The choice between these compounds for further research and development will depend on the specific pathophysiology of the target disease. This guide provides the foundational data and methodologies to assist researchers in making these critical decisions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CRTH2-specific binding characteristics of [3H]ramatroban and its effects on PGD2-, 15-deoxy-Delta12, 14-PGJ2- and indomethacin-induced agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. benchchem.com [benchchem.com]
- 11. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 12. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [agris.fao.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental airway hypersensitivity in sheep : a model for asthma : a thesis presented in partial fulfilment of the requirements for the degree of Doctor of Philosophy in Veterinary Pathology at Massey University [mro.massey.ac.nz]
- 21. atsjournals.org [atsjournals.org]
- 22. mro.massey.ac.nz [mro.massey.ac.nz]
- 23. An oral sensitization model in Brown Norway rats to screen for potential allergenicity of food proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Oral sensitization to food proteins: a Brown Norway rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Assessment of the allergic potential of food protein extracts and proteins on oral application using the brown Norway rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Examination of oral sensitization with ovalbumin in Brown Norway rats and three strains of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of MK-8318 for CRTh2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as the DP2 receptor, is a G protein-coupled receptor that mediates the pro-inflammatory effects of prostaglandin (B15479496) D2 (PGD2). As a key player in type 2 inflammation, CRTh2 has emerged as a significant therapeutic target for allergic diseases such as asthma. MK-8318 is a novel, potent, and selective antagonist of the CRTh2 receptor. This guide provides an objective comparison of this compound with other CRTh2 antagonists, supported by available experimental data, to aid researchers in their evaluation of this compound for therapeutic development.
Comparative Analysis of CRTh2 Antagonists
The specificity of a CRTh2 antagonist is paramount to its therapeutic potential, minimizing off-target effects that could arise from interactions with other prostanoid receptors (DP1, EP1-4, FP, IP, TP). This section presents a comparative summary of the binding affinities and selectivity of this compound and other notable CRTh2 antagonists.
Data Presentation: Binding Affinity and Selectivity
The following table summarizes the reported binding affinities (Ki, IC50, or KD) of this compound and selected comparator compounds for the CRTh2 receptor and other prostanoid receptors. This data is crucial for assessing the specificity of each antagonist.
| Compound | CRTh2 (DP2) Affinity | DP1 Affinity | EP1 Affinity | EP2 Affinity | EP3 Affinity | EP4 Affinity | FP Affinity | IP Affinity | TP Affinity |
| This compound | Ki: 5.0 nM | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Fevipiprant (QAW039) | KD: 1.1 nM, IC50: 0.44 nM | IC50: >10 µM | Data not available | IC50: >10 µM | IC50: >10 µM (functional) | IC50: >10 µM | IC50: >10 µM | IC50: >10 µM (functional) | IC50: >10 µM |
| Setipiprant (ACT-129968) | IC50: 6 nM[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ramatroban | Kd: 7.2 nM, Ki: ~290 nM, IC50: ~100-113 nM | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Ki: 10-14 nM |
Key Experimental Methodologies
The assessment of a compound's specificity for CRTh2 relies on a suite of well-established in vitro assays. Below are detailed protocols for three key experiments used to characterize CRTh2 antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound for the CRTh2 receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for the CRTh2 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human CRTh2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand, typically [3H]-PGD2.
-
Test compound (e.g., this compound) at various concentrations.
-
Non-specific binding control (a high concentration of an unlabeled CRTh2 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Incubate the CRTh2-expressing cell membranes with a fixed concentration of [3H]-PGD2 and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CRTh2 agonist.
Objective: To determine the functional potency (IC50) of an antagonist in blocking CRTh2-mediated signaling.
Materials:
-
Cells co-expressing the human CRTh2 receptor and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
CRTh2 agonist (e.g., PGD2).
-
Test compound (e.g., this compound) at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A luminometer or fluorescence plate reader with automated injection capabilities.
Protocol:
-
Plate the cells in a microplate and incubate with the test compound at various concentrations for a predetermined time.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions.
-
Place the plate in the luminometer or fluorescence plate reader.
-
Inject a fixed concentration of the CRTh2 agonist (PGD2) into each well.
-
Immediately measure the resulting light emission or fluorescence signal, which corresponds to the change in intracellular calcium concentration.
-
Plot the response against the concentration of the test compound to determine the IC50 value for the inhibition of the agonist-induced calcium mobilization.
Eosinophil Chemotaxis Assay
This cell-based functional assay assesses the ability of an antagonist to inhibit the migration of eosinophils towards a CRTh2 agonist.
Objective: To evaluate the efficacy of an antagonist in blocking a key downstream cellular response mediated by CRTh2.
Materials:
-
Isolated human eosinophils.
-
Chemotaxis chamber (e.g., Boyden chamber or transwell plate with a porous membrane).
-
CRTh2 agonist (e.g., PGD2) as the chemoattractant.
-
Test compound (e.g., this compound) at various concentrations.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
Protocol:
-
Pre-incubate the isolated eosinophils with various concentrations of the test compound or vehicle control.
-
Place the chemoattractant (PGD2) in the lower wells of the chemotaxis chamber.
-
Add the pre-incubated eosinophils to the upper chamber, separated from the lower chamber by the porous membrane.
-
Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a period that allows for cell migration (e.g., 1-2 hours).
-
Quantify the number of eosinophils that have migrated through the membrane to the lower chamber, for example, by cell counting using a microscope or a cell viability assay.
-
Determine the concentration of the test compound that causes 50% inhibition of eosinophil migration towards the agonist.
Visualizing Key Pathways and Processes
To further clarify the context of this compound's mechanism and evaluation, the following diagrams illustrate the CRTh2 signaling pathway and a standard experimental workflow for assessing antagonist specificity.
References
Reproducibility of Preclinical Findings for the PDE10A Inhibitor MK-8189: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for MK-8189, a potent and selective phosphodiesterase 10A (PDE10A) inhibitor investigated for the treatment of schizophrenia. The reproducibility of preclinical data is a cornerstone of translational science. This document aims to facilitate an objective evaluation of MK-8189's preclinical profile by comparing it with alternative PDE10A inhibitors and standard-of-care atypical antipsychotics. The experimental data presented is collated from publicly available preclinical studies.
Executive Summary
MK-8189 is a novel PDE10A inhibitor that has demonstrated robust effects in preclinical models of schizophrenia, targeting the positive, negative, and cognitive symptoms of the disorder.[1] Preclinical studies have shown that MK-8189 effectively modulates striatal signaling pathways and demonstrates efficacy in behavioral assays predictive of antipsychotic activity. However, the broader context of reproducibility and translatability of findings for the PDE10A inhibitor class has been challenging, with several compounds failing to demonstrate efficacy in clinical trials despite promising preclinical data. This guide provides a framework for evaluating the preclinical data of MK-8189 in the context of these challenges.
Data Presentation: Comparative Preclinical Data
The following tables summarize key quantitative data for MK-8189 and comparable compounds from various preclinical studies. It is important to note that direct head-to-head studies are limited, and cross-study comparisons should be interpreted with caution due to variations in experimental protocols and conditions.
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | Target | IC50 (nM) | Selectivity | Species | Reference |
| MK-8189 | PDE10A | Sub-nanomolar | High | Not Specified | [1] |
| TP-10 | PDE10A | 0.3 | High | Not Specified | |
| Mardepodect (PF-2545920) | PDE10A | 0.27 | High | Human | |
| Balipodect (TAK-063) | PDE10A | 0.3 | High | Human | |
| Papaverine | PDE10A | ~30 | Low | Not Specified | [2] |
Table 2: In Vivo Efficacy in a Preclinical Model of Psychosis (MK-801-Induced Hyperactivity)
| Compound | Species | Dose Range | Efficacy | Reference |
| MK-8189 | Rat | Not Specified | Significant reversal of hyperactivity | [1] |
| Clozapine | Rat | 2.5 mg/kg | Partial reversal of hyperactivity | [3] |
| Ziprasidone | Rat | 2.5 mg/kg | Partial reversal of hyperactivity | [3] |
| Aripiprazole | Rat | 3 mg/kg | Reversal of hyperactivity | [3] |
| Haloperidol, Olanzapine, Risperidone, etc. | Mouse | Various | Dose-dependent suppression of hyperactivity | [4] |
Table 3: In Vivo Efficacy in a Preclinical Model of Cognitive Deficits (Novel Object Recognition)
| Compound | Species | Model | Efficacy | Reference |
| MK-8189 | Rhesus Monkey | Ketamine-induced deficit | Attenuation of deficit | [1] |
| Papaverine | Rat | Not Specified | Improved recognition | [5] |
| Modafinil | Rat | PCP-induced deficit | Ameliorated deficit | [6] |
| Haloperidol, Risperidone, Donepezil | Rat | PCP-induced deficit | No significant effect | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of MK-8189 action in a striatal medium spiny neuron.
Caption: General experimental workflow for the preclinical evaluation of a novel therapeutic agent.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the preclinical evaluation of PDE10A inhibitors.
PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay determines the in vitro potency (IC50) of a test compound against the PDE10A enzyme.
-
Principle: The assay is based on the competition between a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) and the product of the PDE10A reaction (AMP) for a specific binding agent. Inhibition of PDE10A prevents the hydrolysis of the fluorescent substrate, maintaining a high level of fluorescence polarization.[2][7]
-
Reagent Preparation: Prepare assay buffer, fluorescently labeled substrate, PDE10A enzyme, and binding agent according to the manufacturer's instructions. Serially dilute the test compounds.[2][7]
-
Assay Procedure:
-
Data Analysis: Measure fluorescence polarization using a microplate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[2]
MK-801-Induced Hyperactivity in Rodents
This in vivo model is used to assess the potential antipsychotic-like activity of a compound.
-
Principle: The NMDA receptor antagonist MK-801 induces hyperlocomotion in rodents, which is considered a model of the positive symptoms of schizophrenia. Antipsychotic drugs can attenuate this hyperactivity.[4][8][9]
-
Apparatus: An open-field arena equipped with automated activity monitoring systems.[9][10]
-
Procedure:
-
Acclimate the animals to the testing room.
-
Administer the test compound or vehicle at a specified time before the MK-801 challenge.
-
Habituate the animals to the open-field arena for a set period.[4]
-
Administer MK-801 (e.g., 0.15-0.32 mg/kg) and immediately place the animal back in the arena.[4][9]
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).[4]
-
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle- and MK-801-treated control groups. A significant reduction in MK-801-induced hyperactivity suggests antipsychotic-like efficacy.
Novel Object Recognition (NOR) Test
This test evaluates the effect of a compound on cognitive function, specifically recognition memory.
-
Principle: Rodents have a natural tendency to explore novel objects more than familiar ones. A deficit in this preference is interpreted as a cognitive impairment. This test is used to model cognitive deficits associated with schizophrenia.[6][11][12]
-
Apparatus: An open-field arena and a set of distinct objects.[12]
-
Procedure:
-
Habituation: Allow the animal to explore the empty arena.
-
Familiarization/Training Phase: Place the animal in the arena with two identical objects and allow it to explore for a set period.[12]
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period.
-
Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.[12]
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]). A higher discrimination index indicates better recognition memory.
Conclusion
The preclinical data for MK-8189 suggests it is a potent and selective PDE10A inhibitor with efficacy in rodent and non-human primate models of schizophrenia. However, the history of the PDE10A inhibitor class highlights the significant challenge of translating preclinical findings into clinical efficacy. The lack of robust, publicly available, head-to-head comparative studies of MK-8189 with other PDE10A inhibitors and atypical antipsychotics in a standardized set of assays makes a definitive assessment of its relative preclinical profile difficult.
For researchers and drug developers, a critical evaluation of the reproducibility of the preclinical findings for any new compound is paramount. This includes a thorough examination of the experimental designs, statistical analyses, and the translatability of the preclinical models. The information and protocols provided in this guide are intended to serve as a resource for such an evaluation, fostering a more informed and objective assessment of the potential of novel therapeutic candidates like MK-8189.
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atypical antipsychotics attenuate MK801-induced social withdrawal and hyperlocomotion in the RHA rat model of schizophrenia-relevant features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and pharmacological characterisation of MK-801-induced locomotor hyperactivity in BALB/C mice as an assay for detection of novel antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase 10A inhibitor activity in preclinical models of the positive, cognitive, and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hadassah BrainLabs | MK-801- induced hyperlocomotion [brainlabs.org.il]
- 10. MK801-induced hyperactivity: duration of effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New Object Recognition | USF Health [health.usf.edu]
Benchmarking MK-8318: A Novel CRTh2 Antagonist Against Current Asthma Therapies
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational drug MK-8318 and current standard-of-care treatments for asthma. The document is intended to offer an objective overview based on available preclinical and clinical data to inform research and development professionals.
Introduction to this compound
This compound is an investigational, orally administered, potent, and selective antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2). The CRTh2 receptor is activated by prostaglandin (B15479496) D2 (PGD2), a key mediator in the inflammatory cascade of allergic asthma.[1] PGD2 is released from mast cells upon allergen exposure and plays a crucial role in the recruitment and activation of eosinophils, basophils, and T-helper 2 (Th2) cells into the airways.[1] By blocking the CRTh2 receptor, this compound aims to inhibit the infiltration and activation of these key inflammatory cells, thereby reducing airway inflammation and hyperresponsiveness characteristic of eosinophilic asthma.[1] Preclinical studies have suggested a favorable pharmacokinetic profile for this compound, supporting the potential for once-daily oral dosing.[1]
Current Asthma Treatment Landscape
The management of asthma is guided by a stepwise approach, with treatment intensity adjusted based on disease severity and control.[2][3][4] The primary goals of therapy are to achieve optimal symptom control and reduce the risk of future exacerbations.[5] The mainstays of current asthma treatment include:
-
Inhaled Corticosteroids (ICS): These are the cornerstone of persistent asthma management, effectively suppressing airway inflammation.[6][7]
-
Long-Acting Beta-Agonists (LABAs): Used in combination with ICS, LABAs provide long-lasting bronchodilation by relaxing airway smooth muscle.[8][9][10]
-
Leukotriene Modifiers: These oral medications interfere with the pro-inflammatory and bronchoconstrictor effects of leukotrienes.[11][12][13]
-
Biologics: These injectable monoclonal antibodies target specific inflammatory pathways and are reserved for patients with severe, uncontrolled asthma.[14][15][16][17][18]
Comparative Data
While direct comparative clinical trial data for this compound is not yet publicly available, this section summarizes the established efficacy of current treatments and provides illustrative data for the CRTh2 antagonist class from studies of a similar molecule, Fevipiprant, to contextualize the potential of this therapeutic approach.
Table 1: Comparison of Efficacy Outcomes for Current Asthma Treatments and Fevipiprant (as a CRTh2 Antagonist Surrogate)
| Treatment Class | Change in Pre-Bronchodilator FEV1 (Liters) | Annualized Rate of Severe Exacerbations (Events/year) | Change in Asthma Control Questionnaire (ACQ) Score |
| ICS/LABA (SMART Therapy) | Improvement demonstrated, but varies by study and population | 0.53 | Significant improvements reported |
| Leukotriene Modifiers | 0.134 (Montelukast) | Data varies | Improvements observed |
| Anti-IL-5 Biologics (Mepolizumab) | Improvements observed in severe eosinophilic asthma | 0.93 (clinically significant exacerbations) | Sustained improvements in ACQ-5 scores |
| Anti-IgE Biologics (Omalizumab) | Improvements in FEV1 demonstrated in allergic asthma | Significant reductions in exacerbation rates | Clinically meaningful improvements in asthma control |
| CRTh2 Antagonist (Fevipiprant) | 0.112 (150 mg q.d.) | Modest, non-statistically significant reductions[11] | -0.124[6] |
Note: Data for Fevipiprant is presented as an example for the CRTh2 antagonist class and should not be directly extrapolated to this compound. FEV1: Forced Expiratory Volume in 1 second; SMART: Single Maintenance and Reliever Therapy.
Mechanism of Action and Signaling Pathways
The therapeutic approaches for asthma target different components of the underlying inflammatory pathways.
This compound and CRTh2 Antagonism
This compound acts downstream of mast cell activation by blocking the PGD2-CRTh2 interaction on eosinophils and Th2 cells. This is expected to inhibit eosinophil chemotaxis, degranulation, and cytokine release.[1]
Current Asthma Treatment Pathways
Current asthma therapies intervene at various points in the inflammatory cascade, from inhibiting the initial immune response to relaxing airway smooth muscle.
Experimental Protocols
The evaluation of asthma therapies relies on standardized clinical trial methodologies to ensure data is robust and comparable.
Key Efficacy Endpoints and Measurement Protocols
Table 2: Standardized Experimental Protocols for Key Asthma Clinical Trial Endpoints
| Endpoint | Protocol |
| Forced Expiratory Volume in 1 second (FEV1) | Spirometry is performed according to American Thoracic Society (ATS)/European Respiratory Society (ERS) guidelines. Pre-bronchodilator FEV1 is measured after withholding short- and long-acting bronchodilators. Post-bronchodilator FEV1 is measured 15-20 minutes after administration of a short-acting beta-agonist (SABA).[11] |
| Asthma Exacerbation Rate | Defined as a worsening of asthma requiring the use of systemic corticosteroids for at least three days, or a hospitalization or emergency department visit due to asthma that requires systemic corticosteroids.[14] Rates are typically annualized. |
| Patient-Reported Outcomes (PROs) | Standardized questionnaires are used to assess symptoms, quality of life, and asthma control. Commonly used instruments include the Asthma Control Questionnaire (ACQ) and the Asthma Quality of Life Questionnaire (AQLQ).[6][12][13] |
| Eosinophil Counts | Blood eosinophil counts are measured from a standard complete blood count. Sputum eosinophil counts are obtained from induced sputum samples, where sputum is processed, and cells are stained and counted microscopically. A sputum eosinophil count of ≥3% is often considered indicative of eosinophilic airway inflammation.[8][17] |
Illustrative Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial for a new asthma medication.
Conclusion
This compound represents a targeted oral therapy for asthma, specifically aimed at the eosinophilic inflammatory pathway driven by PGD2 and the CRTh2 receptor. Its mechanism of action is distinct from many existing therapies and offers the convenience of oral administration. While preclinical data is promising, the absence of publicly available clinical trial data for this compound makes a direct performance comparison with established treatments speculative. Data from other CRTh2 antagonists, such as Fevipiprant, suggest that this class of drugs may offer modest benefits in lung function and asthma control, particularly in patients with evidence of eosinophilic inflammation. Further clinical investigation is required to fully elucidate the efficacy and safety profile of this compound and its potential position in the asthma treatment paradigm. Researchers and clinicians should monitor for forthcoming data from clinical trials to make informed assessments of its therapeutic potential relative to current standards of care.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Early Immune Events in Childhood Asthma - Lisa Miller [grantome.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Asthma - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 9. Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. asthmaeducators.org [asthmaeducators.org]
- 16. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Fevipiprant in Asthma: A Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asthma models | Lung Inflammation | Preclinical Services [oncodesign-services.com]
Safety Operating Guide
Navigating the Disposal of MK-8318: A Procedural Guide for Laboratory Personnel
Essential Safety and Logistical Information for the Proper Disposal of the Research Compound MK-8318
An extensive search for a specific Safety Data Sheet (SDS) for this compound (CAS No. 1416581-40-2) did not yield explicit disposal instructions. In such cases, a standardized, safety-first approach is paramount. When a Safety Data Sheet or other explicit disposal guidance is unavailable, the chemical must be treated as hazardous waste.[1] The following step-by-step guidance ensures that the disposal process for this compound is handled safely and in accordance with regulatory standards.
Summary of Known this compound Data
While a full SDS is not publicly available, the following information has been compiled from chemical suppliers. This data is crucial for relaying information to your institution's environmental health and safety office.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1416581-40-2 |
| Molecular Formula | C₂₇H₂₆F₄N₂O₅ |
| Molecular Weight | 534.5 g/mol |
| Physical Form | Solid |
| Intended Use | For research use only. Potent and selective CRTh2 receptor antagonist.[2] |
Experimental Protocols: A General Framework for Disposal
In the absence of a specific inactivation or disposal protocol for this compound, the default and mandatory procedure is to manage it as a hazardous chemical waste. Research laboratories should adhere to the following general experimental workflow for the disposal of novel or uncharacterized compounds.[1][3]
Step-by-Step Disposal Procedure for this compound:
-
Initial Assessment and Containment:
-
Treat as Hazardous: Assume any compound with unknown toxicity or disposal protocol, such as this compound, is hazardous.[1]
-
Proper Containment: Collect all this compound waste (pure compound, contaminated labware, and solutions) in a chemically compatible, leak-proof container with a secure screw cap. Ensure the container is in good condition and appropriate for solid or liquid waste.
-
-
Labeling and Information Gathering:
-
Label Immediately: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the CAS number "1416581-40-2." If the waste is a solution, list all components and their estimated percentages.
-
Compile Available Data: Gather all known information about the compound, including its chemical structure, any known reactive properties, the solvent system it is in, and the process that generated the waste. This information is crucial for the safety office to make an informed decision.
-
-
Segregation and Storage:
-
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregate Waste: Ensure the this compound waste is segregated from other incompatible waste streams to prevent any potential reactions.
-
-
Request for Disposal:
-
Contact Your EHS Office: Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting an online request to your Environmental Health and Safety (EHS) department.[4][5]
-
Provide Full Disclosure: Provide the EHS office with all the information compiled in Step 2. This will enable them to manage and dispose of the waste in compliance with federal, state, and local regulations.
-
-
Record Keeping:
-
Maintain Logs: Keep a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is a good laboratory practice and is often required for regulatory compliance.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of a research chemical like this compound, for which a specific Safety Data Sheet is unavailable.
Caption: Disposal workflow for this compound in the absence of a specific SDS.
Disclaimer: This information is provided as a general guide for the safe handling and disposal of a research chemical for which a specific Safety Data Sheet is not publicly available. It is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Handling Protocols for MK-8318
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Potent Pharmaceutical Compound MK-8318.
The following provides critical safety and logistical guidance for the handling of this compound. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent active pharmaceutical ingredients (APIs). A thorough risk assessment should be conducted prior to any handling of this compound.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the recommended PPE for various tasks.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Receiving & Storage | Safety glasses with side shields | Nitrile or neoprene gloves (double-gloving recommended) | N95 or higher respirator | Lab coat |
| Weighing & Aliquoting (in a containment enclosure) | Safety goggles | Double nitrile or neoprene gloves | Powered Air-Purifying Respirator (PAPR) with appropriate cartridges | Disposable coverall (e.g., Tyvek®) with integrated shoe covers[1][2] |
| Dissolution & Handling of Solutions | Chemical splash goggles | Double nitrile or neoprene gloves | Half-mask or full-face respirator with appropriate cartridges | Chemical-resistant lab coat or apron over a disposable coverall |
| Waste Disposal | Chemical splash goggles | Heavy-duty nitrile or neoprene gloves | N95 or higher respirator | Chemical-resistant apron over a lab coat |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing the risk of exposure to this compound.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage in a designated receiving area.
-
Wear appropriate PPE (see table above).
-
Verify the container label matches the order information.
-
Log the compound into the chemical inventory system.
2. Storage:
-
Store this compound in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage container should be clearly labeled with the compound name, hazard warnings, and date of receipt.
-
Maintain a controlled temperature and humidity environment as specified by the manufacturer, if available.
3. Weighing and Aliquoting:
-
All handling of powdered this compound must be performed within a certified containment system, such as a glovebox or a powder containment hood, to prevent aerosolization.[3]
-
Utilize dedicated, calibrated equipment (e.g., spatulas, weigh boats).
-
Employ a "wet chemistry" technique where possible by gently adding the powder to the solvent to minimize dust generation.
-
After weighing, decontaminate all surfaces and equipment within the containment system.
4. Dissolution:
-
Prepare solutions within a chemical fume hood.
-
Add the solvent to the vessel containing the pre-weighed this compound to avoid splashing.
-
Use a sealed container for mixing or vortexing.
5. Spill Management:
-
In case of a spill, evacuate the immediate area and restrict access.
-
Don appropriate PPE, including respiratory protection.
-
For small powder spills, gently cover with a damp cloth or absorbent material to prevent aerosolization before cleaning.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
6. Disposal:
-
All waste contaminated with this compound (e.g., gloves, weigh boats, pipette tips, excess compound) must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the hazardous waste through an approved chemical waste management program, following all local, state, and federal regulations. Used glove bags may require incineration.[3]
Workflow for Safe Handling of this compound
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
